Methyl 5-amino-6-methoxynicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-amino-6-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHLSPAJNLINIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622908 | |
| Record name | Methyl 5-amino-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59237-50-2 | |
| Record name | Methyl 5-amino-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-amino-6-methoxynicotinate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-amino-6-methoxynicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with detailed experimental protocols, and an analysis of its expected spectral characteristics. The information presented is curated for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical sciences.
Chemical and Physical Properties
This compound is a heterocyclic compound with the molecular formula C₈H₁₀N₂O₃. While extensive experimental data is not widely published, its key properties can be summarized and predicted as follows:
| Property | Value | Source |
| Molecular Weight | 182.18 g/mol | [1] |
| CAS Number | 59237-50-2 | [2] |
| Appearance | Expected to be a solid | [3] |
| Boiling Point (Predicted) | 334.8 ± 37.0 °C | Commercial Supplier Data |
| Density (Predicted) | 1.240 ± 0.06 g/cm³ | Commercial Supplier Data |
| LogP (Predicted) | 1.04 | [4] |
| Storage Temperature | Refrigerator | [3] |
Synthesis of this compound
A feasible synthetic pathway for this compound involves a two-step process starting from the commercially available precursor, Methyl 6-chloro-5-nitronicotinate. The proposed route consists of a nucleophilic aromatic substitution to introduce the methoxy group, followed by the reduction of the nitro group to an amine.
Proposed Synthetic Scheme
References
- 1. methyl 6-amino-5-methoxynicotinate,(CAS# 365413-06-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. This compound | 59237-50-2 [amp.chemicalbook.com]
- 3. Methyl 6-amino-5-methylnicotinate | 1184913-79-8 [sigmaaldrich.com]
- 4. Methyl 5-amino-6-methoxypyridine-3-carboxylate price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
In-Depth Technical Guide: Methyl 5-amino-6-methoxynicotinate (CAS 59237-50-2)
Chemical and Physical Properties
Methyl 5-amino-6-methoxynicotinate is a substituted pyridine derivative. The quantitative data available for this compound are summarized in the table below. Much of the data is predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 59237-50-2 | N/A |
| Molecular Formula | C₈H₁₀N₂O₃ | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| Appearance | Solid | N/A |
| Purity | Typically offered at ≥95% or ≥97% by commercial suppliers | N/A |
| Predicted Density | 1.240±0.06 g/cm³ | N/A |
| Predicted Boiling Point | 334.8±37.0 °C at 760 mmHg | N/A |
| Predicted Flash Point | 156.3±26.5 °C | N/A |
| Predicted pKa | 3.53±0.10 | N/A |
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not available in the public domain. Researchers working with this compound would need to perform these analyses to confirm its structure and purity.
Synthesis and Reactivity
A detailed, peer-reviewed synthesis protocol for this compound is not currently published. However, based on the synthesis of structurally related aminonicotinate derivatives, a potential synthetic route can be proposed.
A plausible approach could involve the nitration of a 6-methoxynicotinate precursor, followed by the reduction of the nitro group to an amine. The general workflow for such a synthesis is depicted below.
Caption: Proposed general synthetic pathway for this compound.
Disclaimer: This proposed pathway is hypothetical and has not been experimentally validated for this specific compound based on available literature. Researchers should conduct their own optimization and characterization.
Biological Activity and Potential Applications
There is currently no published information on the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. Its structural similarity to other substituted aminonicotinates suggests it may have utility as a building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. Substituted aminonicotinates are known to be precursors for compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[2][3]
Due to the lack of data on its biological effects, no signaling pathway diagrams or experimental workflow visualizations can be provided at this time.
Safety and Handling
Based on available safety data sheets, this compound is classified as an irritant.[1] Standard laboratory safety protocols should be followed when handling this compound.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) from your supplier.
Conclusion
This compound is a chemical compound for which only basic identifying and safety information is readily available. Its primary current role appears to be as a chemical intermediate available from various commercial suppliers. A significant opportunity exists for further research to elucidate its synthesis, fully characterize its properties, and investigate its potential biological activities. The lack of comprehensive public data underscores the need for foundational research on this and many other readily available but under-characterized chemical entities.
References
- 1. This compound | 59237-50-2 [amp.chemicalbook.com]
- 2. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methyl 5-amino-6-methoxynicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-amino-6-methoxynicotinate (CAS No. 59237-50-2). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols, and a logical workflow for the spectroscopic analysis of the target molecule.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
While a Certificate of Analysis confirms that the ¹H NMR spectrum is consistent with the structure of this compound, specific peak assignments, chemical shifts (δ), multiplicities, coupling constants (J), and integration values are not publicly available at this time. Predicted values based on structure-activity relationships and spectral data of analogous compounds are provided below for reference.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | s | 1H | H-2 |
| ~7.3 | s | 1H | H-4 |
| ~4.5 | br s | 2H | -NH₂ |
| ~3.9 | s | 3H | -OCH₃ (at C6) |
| ~3.8 | s | 3H | -COOCH₃ |
Note: Predicted values. Actual experimental data should be obtained for confirmation.
Table 2: ¹³C NMR Spectroscopic Data
Detailed experimental ¹³C NMR data for this compound is not currently available in public databases. Predicted chemical shifts are listed below based on the analysis of similar structures.
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~155 | C-6 |
| ~148 | C-5 |
| ~138 | C-2 |
| ~120 | C-3 |
| ~108 | C-4 |
| ~55 | -OCH₃ (at C6) |
| ~52 | -COOCH₃ |
Note: Predicted values. Experimental verification is recommended.
Table 3: Mass Spectrometry Data
The primary expected molecular ion peak in the mass spectrum of this compound corresponds to its molecular weight.
| m/z | Ion |
| 182.07 | [M]⁺ |
| 151.06 | [M - OCH₃]⁺ |
| 123.06 | [M - COOCH₃]⁺ |
Note: Expected fragmentation pattern. Experimental data should be acquired to confirm the fragmentation pathway.
Table 4: Infrared (IR) Spectroscopy Data
Key IR absorption bands expected for this compound are based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1720-1700 | Strong | C=O stretch (ester) |
| 1620-1580 | Strong | N-H bend |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |
| 1050-1000 | Medium | Aryl-O stretch (symmetric) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound. These protocols are based on standard laboratory practices for similar aromatic amine and ester compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze peak multiplicities and coupling constants in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) or electron ionization (EI) source.
Sample Preparation (ESI):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote ionization.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 8-12 L/min (Nitrogen).
-
Mass Range: m/z 50-500.
Sample Preparation (EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, acetone).
-
Introduce the sample into the instrument via a direct insertion probe or gas chromatography inlet.
EI-MS Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 35-500.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
In-Depth Technical Guide: Spectroscopic and Mass Spectrometric Analysis of Methyl 5-amino-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound Methyl 5-amino-6-methoxynicotinate. Due to the limited availability of public experimental data for this specific molecule, this guide outlines the expected spectral characteristics based on its chemical structure and provides generalized experimental protocols applicable to its analysis.
Compound Structure and Overview
This compound is a substituted pyridine derivative with the following chemical structure:
Molecular Formula: C₈H₁₀N₂O₃ Molecular Weight: 182.18 g/mol CAS Number: 59237-50-2
The structure consists of a pyridine ring substituted with a methyl ester group at position 3, an amino group at position 5, and a methoxy group at position 6. These functional groups will give rise to characteristic signals in both NMR and mass spectra.
Predicted Spectroscopic and Mass Spectrometric Data
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | Singlet | 1H | H-2 (Pyridine) |
| ~ 7.0 - 7.4 | Singlet | 1H | H-4 (Pyridine) |
| ~ 4.0 - 4.5 | Broad Singlet | 2H | -NH₂ |
| ~ 3.9 | Singlet | 3H | -OCH₃ (Position 6) |
| ~ 3.8 | Singlet | 3H | -COOCH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166 | C=O (Ester) |
| ~ 155 | C-6 (Pyridine) |
| ~ 145 | C-2 (Pyridine) |
| ~ 135 | C-5 (Pyridine) |
| ~ 120 | C-3 (Pyridine) |
| ~ 110 | C-4 (Pyridine) |
| ~ 55 | -OCH₃ (Position 6) |
| ~ 52 | -COOCH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 151 | [M - OCH₃]⁺ |
| 123 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring NMR and mass spectrometry data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Instrumentation (using an Electrospray Ionization - Time of Flight [ESI-TOF] Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). This is suitable for protonating the basic nitrogen atoms in the pyridine ring and the amino group.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 8-10 L/min at 200-250 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the isotopic pattern to confirm the elemental composition.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to elucidate the structure.
-
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
The Untapped Potential of Methyl 5-amino-6-methoxynicotinate Derivatives: A Technical Guide to Anticipated Biological Activity
For Immediate Release
While specific biological activity data for "Methyl 5-amino-6-methoxynicotinate" and its direct derivatives are not yet available in peer-reviewed literature, the core chemical scaffold of this compound class strongly suggests a high potential for significant biological activity, particularly in the realms of oncology and kinase inhibition. This technical guide will explore the anticipated biological activities of this compound derivatives by examining the well-documented activities of structurally related aminopyridine and aminopyrimidine compounds. This analysis is intended to provide a roadmap for researchers, scientists, and drug development professionals interested in exploring this promising, yet uncharted, area of medicinal chemistry.
The Aminopyridine Scaffold: A Privileged Structure in Drug Discovery
The aminopyridine moiety is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Numerous aminopyridine and aminopyrimidine derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][2] The presence of an amino group on the pyridine ring provides a key interaction point for binding to the hinge region of kinase ATP-binding sites.[3]
Anticipated Biological Activity: Kinase Inhibition and Anticancer Effects
Based on the extensive research into analogous compounds, derivatives of this compound are prime candidates for investigation as kinase inhibitors with potential applications as anticancer agents. The core structure lends itself to synthetic modifications that could be tailored to target specific kinases implicated in cancer progression.
Kinase Inhibition
Research has shown that aminopyrimidine derivatives can be potent inhibitors of various kinases, including Tropomyosin receptor kinase (TRK) and Epidermal Growth Factor Receptor (EGFR).[4][5] For instance, certain aminopyrimidine derivatives have demonstrated potent inhibitory activity against TRKA with IC50 values in the low nanomolar range.[4]
Table 1: Examples of Kinase Inhibitory Activity of Aminopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| C3 | TRKA | 6.5 | [4] |
| C4 | TRKA | 5.0 | [4] |
| C6 | TRKA | 7.0 | [4] |
Anticancer Activity
The inhibition of key kinases often translates to potent anticancer activity. The antiproliferative effects of aminopyridine and related derivatives have been demonstrated across a variety of cancer cell lines, including those from liver and breast cancer.[6][7] The mechanisms of action often involve the induction of cell cycle arrest and apoptosis.[6] For example, a novel pyridine derivative, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one, exhibited an IC50 value of 4.5 µM in HepG2 liver cancer cells.[6]
Experimental Protocols: A Blueprint for Investigation
To explore the biological activity of novel this compound derivatives, a standard cascade of in vitro assays would be employed.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on a specific kinase.
General Protocol:
-
Reagents and Materials: Recombinant kinase, substrate peptide or protein, ATP, kinase buffer, and test compounds.
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified.
-
-
Detection Methods: Quantification of substrate phosphorylation can be achieved through various methods, including radiometric assays using ³²P-ATP, fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.[8][9][10][11]
Cell Viability/Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[12][13][14]
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[12][13][14]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized detergent).[12][13][14]
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.[12][13][14]
Visualizing the Path Forward: Workflows and Pathways
To guide the research and development process, conceptual diagrams of experimental workflows and relevant signaling pathways are invaluable.
Given the prevalence of EGFR as a target for aminopyridine-like compounds, understanding its signaling pathway is crucial for mechanism-of-action studies.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical structure of "this compound" positions it as a highly promising scaffold for the development of novel kinase inhibitors with potential anticancer activity. The established success of related aminopyridine and aminopyrimidine derivatives provides a strong rationale for the synthesis and biological evaluation of a library of compounds based on this core. Future research should focus on synthesizing a diverse range of derivatives and screening them against a panel of cancer-relevant kinases and cell lines to uncover their therapeutic potential. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for initiating such a research program.
References
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. In vitro protein kinase assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Therapeutic Potential of Methyl 5-amino-6-methoxynicotinate: A Technical Overview Based on Analog Scaffolds
Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of Methyl 5-amino-6-methoxynicotinate. It is important to note that publicly available research specifically detailing the biological activity and therapeutic applications of this exact molecule is limited. Therefore, this guide synthesizes information from studies on structurally related substituted aminonicotinate and nicotinic acid derivatives to project potential areas of pharmacological interest and guide future research.
Introduction
This compound is a substituted pyridine derivative belonging to the aminonicotinate class of compounds. While primarily documented as a chemical intermediate in synthesis, its structural features—a pyridine core with amino and methoxy substitutions—are present in various biologically active molecules. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutics. This technical guide will explore the hypothetical therapeutic applications of this compound based on the established activities of its structural analogs.
Potential Therapeutic Applications
Based on the pharmacological profiles of related substituted nicotinic acid and aminonicotinate derivatives, this compound may exhibit potential in the following therapeutic areas:
-
Neurological Disorders (GABAergic Modulation): Derivatives of nicotinic acid have been shown to interact with GABA-A receptors. This interaction can lead to either agonistic or antagonistic effects, suggesting potential applications in conditions such as epilepsy, anxiety, and sleep disorders. The modulation of GABAergic transmission is a key mechanism for many centrally acting drugs.
-
Pain and Inflammation: Substituted aminonicotinates have been investigated for their analgesic and anti-inflammatory properties. The mechanism of action for these effects is not always fully elucidated but may involve pathways distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Activity: Various nicotinic acid derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The pyridine scaffold is a common feature in many antimicrobial agents.
Hypothetical Mechanisms of Action and Signaling Pathways
The therapeutic potential of this compound is likely linked to its ability to interact with specific biological targets. Below are diagrams of potential signaling pathways, drawn from the activities of analogous compounds.
Caption: Hypothetical modulation of the GABA-A receptor by this compound.
Proposed Experimental Workflow for Therapeutic Screening
To investigate the potential therapeutic applications of this compound, a structured experimental workflow is proposed. This workflow would systematically evaluate its biological activities.
Caption: Proposed experimental workflow for screening this compound.
Summary of Potential (Based on Analogs)
| Therapeutic Area | Potential Target(s) | Evidence from Analogs |
| Neurological Disorders | GABA-A Receptors | Substituted aminonicotinates and nicotinic acid derivatives show modulatory effects on GABAergic systems. |
| Pain & Inflammation | COX enzymes, other inflammatory mediators | Certain substituted aminonicotinates exhibit analgesic and anti-inflammatory properties in preclinical models. |
| Infectious Diseases | Bacterial and fungal cellular machinery | The nicotinic acid scaffold is a known pharmacophore in various antimicrobial agents. |
Conclusion and Future Directions
While specific biological data for this compound is not yet available in the public domain, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. Its simple, yet functionally decorated, chemical structure makes it an attractive starting point for medicinal chemistry campaigns.
Future research should focus on the systematic screening of this compound and its derivatives using the proposed experimental workflow. Elucidation of its primary biological targets and mechanism of action will be crucial in determining its therapeutic utility. The synthesis of a focused library of analogs with variations at the amino and methoxy positions could also provide valuable structure-activity relationship (SAR) data to guide the development of more potent and selective compounds.
Methyl 5-amino-6-methoxynicotinate: A Scaffolding Perspective in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-amino-6-methoxynicotinate is a substituted pyridine derivative that holds potential as a versatile scaffold in medicinal chemistry. While specific biological data and extensive research on this particular molecule are not widely available in the public domain, its structural motifs—an aminopyridine core, a methoxy group, and a methyl ester—are present in numerous biologically active compounds. This guide provides a comprehensive overview of the medicinal chemistry landscape surrounding this scaffold, drawing insights from analogous structures and predicting its potential therapeutic applications. The synthesis, potential biological targets, and hypothetical mechanisms of action are discussed, supported by data from closely related molecules. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this compound and its derivatives.
Introduction
The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive template for designing novel therapeutic agents. This compound combines this key heterocycle with additional functional groups that can be readily modified to explore structure-activity relationships (SAR). The presence of an amino group at the 5-position and a methoxy group at the 6-position on the nicotinic acid backbone offers multiple points for chemical elaboration, allowing for the fine-tuning of physicochemical and pharmacological properties.
Based on the biological activities of structurally related aminonicotinate and methoxypyridine derivatives, the primary therapeutic areas of interest for this compound and its analogs include oncology, infectious diseases, and neurological disorders.
Synthesis and Chemical Properties
This compound is commercially available from various suppliers, indicating its utility as a chemical intermediate. While specific synthetic routes to this exact molecule are not extensively published in peer-reviewed journals, general methods for the synthesis of substituted nicotinic acid esters are well-established. A plausible synthetic approach could involve the multi-step transformation of a readily available starting material like 2,6-dichloronicotinic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59237-50-2 | Chemical Suppliers |
| Molecular Formula | C₈H₁₀N₂O₃ | Chemical Suppliers |
| Molecular Weight | 182.18 g/mol | Chemical Suppliers |
| Appearance | Off-white to yellow powder | Chemical Suppliers |
| Solubility | Soluble in DMSO and Methanol | Inferred from structure |
Potential Therapeutic Applications and Biological Targets
The therapeutic potential of this compound can be inferred from the known biological activities of its structural analogs.
Anticancer Activity
Substituted aminopyridines and quinazolines are well-represented among kinase inhibitors. The amino group of this compound can serve as a key interaction point within the ATP-binding pocket of various kinases.
-
Kinase Inhibition: Derivatives of 4-anilinoquinazolines, which share a similar amino-heterocycle core, are known potent inhibitors of epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases. It is conceivable that derivatives of this compound could be designed to target kinases implicated in cancer cell proliferation and survival.
-
HDAC Inhibition: Some aminonicotinamide derivatives have been explored as histone deacetylase (HDAC) inhibitors. The core structure of this compound could serve as a scaffold for the development of novel HDAC inhibitors.
Table 2: Anticancer Activity of Structurally Related Compounds
| Compound Class | Target/Mechanism | IC₅₀ Values | Cell Lines |
| Imamine-1,3,5-triazine derivatives | Anti-proliferative | 6.25 µM - 8.18 µM | MDA-MB-231 (Breast Cancer) |
| Spermatinamine analogues | Cytotoxic | 5 - 10 µM | HeLa, MCF-7, DU145 |
Antimicrobial Activity
The pyridine nucleus is a common feature in many antimicrobial agents. The functional groups on this compound could be modified to enhance its interaction with bacterial or fungal targets.
Central Nervous System (CNS) Activity
Substituted pyridines are known to interact with various CNS targets, including G-protein coupled receptors (GPCRs) and ion channels. The methoxy and amino groups can influence the molecule's ability to cross the blood-brain barrier and its affinity for CNS receptors.
Experimental Protocols (Hypothetical)
While specific experimental data for this compound is lacking, the following are standard protocols that would be employed to evaluate its potential biological activities based on the profiles of related compounds.
General Synthesis of Analogs
A typical workflow for the synthesis of derivatives would involve the modification of the amino and ester functionalities.
Caption: General synthetic workflow for analog generation.
In Vitro Anticancer Assay (MTT Assay)
This assay would be a primary screen to assess the cytotoxic effects of new analogs.
Caption: Workflow for a standard MTT cytotoxicity assay.
Signaling Pathways (Hypothetical)
Based on the potential kinase inhibitory activity, derivatives of this compound could modulate key cancer-related signaling pathways.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The presence of versatile functional groups on a privileged pyridine core suggests that a diverse chemical library can be generated from this starting material. Future research should focus on the synthesis and systematic biological evaluation of analogs to elucidate the structure-activity relationships and identify key biological targets. In particular, screening against a panel of kinases and in various cancer cell lines could reveal potent anticancer agents. Further investigation into its potential as an antimicrobial or CNS-active agent is also warranted. This guide serves as a starting point to stimulate further research into the medicinal chemistry of this intriguing molecule.
Unveiling Methyl 5-amino-6-methoxynicotinate: A Technical Guide to its Synthesis and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-amino-6-methoxynicotinate, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthesis. The document elucidates the key experimental protocols for its preparation, supported by quantitative data and visualizations to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 59237-50-2, is a heterocyclic compound featuring a pyridine core substituted with amino, methoxy, and methyl ester functional groups. Its structural complexity and the strategic placement of these functional groups make it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The pyridine ring is a common scaffold in numerous biologically active compounds, and the specific substitution pattern of this molecule offers multiple reaction sites for further chemical modifications.
Discovery and Historical Context
The initial synthesis and disclosure of this compound can be traced back to the patent literature. Specifically, the compound was first described in the European Patent EP741707 B1, filed by RHONE-POULENC RORER LIMITED, and published in 1998. This patent focused on the preparation of novel pyridine derivatives as potential therapeutic agents. The development of this compound was part of a broader effort to explore the chemical space around substituted pyridines for their potential biological activities. While the patent itself may not detail a specific "discovery" in the traditional sense of isolating a natural product, it represents the first documented creation and characterization of this specific chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 59237-50-2 |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Appearance | Solid (form may vary) |
| Purity | Typically >95% (as supplied by vendors) |
Synthesis
The synthesis of this compound, as inferred from related synthetic methodologies and general principles of pyridine chemistry, typically involves a multi-step sequence starting from a readily available pyridine precursor. A plausible synthetic pathway is outlined below.
General Synthetic Strategy
The preparation of this compound likely involves the introduction of the amino, methoxy, and methyl ester functionalities onto a pyridine ring. A common approach is to start with a pre-functionalized pyridine and introduce the remaining substituents through a series of reactions such as nitration, reduction, and nucleophilic aromatic substitution.
A potential synthetic workflow is visualized in the following diagram:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
While the specific protocol from the original patent is not publicly detailed, a representative experimental procedure for a key transformation, such as the reduction of a nitro group to an amino group on a similar pyridine scaffold, is provided below. This protocol is based on established chemical literature for analogous reactions.
Reaction: Reduction of a nitropyridine derivative to an aminopyridine derivative.
Materials:
-
Nitro-substituted pyridine precursor
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, for workup)
-
Sodium bicarbonate (NaHCO₃, for neutralization)
-
Ethyl acetate (EtOAc, for extraction)
-
Magnesium sulfate (MgSO₄, for drying)
Procedure:
-
To a stirred solution of the nitro-substituted pyridine precursor in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Adjust the pH of the aqueous residue to basic with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude aminopyridine product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Illustrative):
| Reactant | Molar Equivalent |
| Nitropyridine | 1.0 |
| Iron Powder | 5.0 |
| Ammonium Chloride | 1.0 |
Note: This is a generalized protocol and the specific conditions may need to be optimized for the synthesis of this compound.
Spectroscopic Characterization (Anticipated)
The structural confirmation of this compound would rely on standard spectroscopic techniques. The expected data is summarized below.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons, the amino group protons, and the methyl ester protons. The chemical shifts and coupling constants would be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the pyridine ring carbons, the methoxy carbon, and the carbonyl carbon of the ester. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (182.18 m/z). |
| IR Spec. | Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C-O stretching of the methoxy group and ester. |
Applications in Drug Development
Substituted aminonicotinates are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the amino, methoxy, and ester functionalities in this compound allows for diverse chemical transformations, making it a key starting material for the construction of more complex scaffolds.
The logical relationship for its application in drug discovery is depicted below:
Caption: The role of this compound in a typical drug discovery pipeline.
Conclusion
This compound, first reported in the patent literature, serves as a crucial building block for the synthesis of complex heterocyclic compounds. Its well-defined structure and multiple functional groups provide a versatile platform for the development of new chemical entities with potential therapeutic applications. This guide has provided a detailed overview of its known history, a plausible synthetic approach, and its potential role in the drug discovery process, offering a valuable resource for researchers in the field. Further exploration of the reaction scope of this compound is likely to yield novel molecules with interesting biological properties.
The Versatile Scaffolding of Methyl 5-amino-6-methoxynicotinate in Heterocyclic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-6-methoxynicotinate is a highly functionalized pyridine derivative that holds significant potential as a starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of amino, methoxy, and methyl ester functional groups on a pyridine core makes it an attractive building block for the construction of fused heterocyclic systems, particularly those with established biological and pharmaceutical relevance. This technical guide explores the synthetic utility of this compound, with a focus on its application in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their kinase inhibitory and other therapeutic activities. While direct literature examples detailing the extensive use of this specific starting material are limited, this document provides a comprehensive overview of plausible and analogous synthetic transformations, complete with detailed experimental protocols and quantitative data from related systems.
From Starting Material to Privileged Scaffold: The Synthesis of Pyrido[2,3-d]pyrimidines
A key application of 2-aminopyridine-3-carboxylates and their derivatives is in the construction of the pyrido[2,3-d]pyrimidine scaffold. This is typically achieved through a multi-step sequence involving the initial transformation of the ester and amino groups into a more reactive intermediate, followed by cyclization with a suitable one-carbon synthon.
A plausible synthetic pathway from this compound to a substituted pyrido[2,3-d]pyrimidine-4(3H)-one is outlined below. This pathway involves an initial amidation, followed by dehydration to a nitrile, and subsequent cyclization.
Caption: Proposed synthetic pathway from this compound to a Pyrido[2,3-d]pyrimidine derivative.
Key Synthetic Transformations and Experimental Protocols
The following sections provide detailed experimental protocols for the key transformations in the proposed synthetic pathway. These protocols are based on established methodologies for similar substrates and may require optimization for this compound.
Step 1: Amidation of this compound
The conversion of the methyl ester to a primary amide is a crucial first step. This is typically achieved by heating the ester with an ammonia source.
Table 1: Reaction Parameters for Amidation
| Parameter | Value |
| Reactants | This compound, Ammonium Hydroxide, Methanol |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Work-up | Cooling, filtration, and washing with cold solvent |
| Typical Yield | 85-95% (based on analogous reactions) |
Experimental Protocol: Synthesis of 5-Amino-6-methoxynicotinamide
-
To a solution of this compound (1.0 eq) in methanol (10 mL/g of starting material), add concentrated ammonium hydroxide (20 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to afford the desired 5-Amino-6-methoxynicotinamide.
Step 2: Dehydration of 5-Amino-6-methoxynicotinamide to 5-Amino-6-methoxynicotinonitrile
The resulting amide is then dehydrated to the corresponding nitrile. This transformation is critical as the 2-amino-3-cyanopyridine moiety is a common precursor for pyrido[2,3-d]pyrimidines.
Table 2: Reagents and Conditions for Dehydration
| Parameter | Value |
| Reactant | 5-Amino-6-methoxynicotinamide |
| Dehydrating Agent | Phosphorus oxychloride (POCl₃), Trifluoroacetic anhydride (TFAA), or Burgess reagent |
| Solvent | Pyridine, Dichloromethane (DCM), or Tetrahydrofuran (THF) |
| Temperature | 0 °C to reflux, depending on the reagent |
| Reaction Time | 1-6 hours |
| Typical Yield | 70-90% (based on analogous reactions) |
Experimental Protocol: Synthesis of 5-Amino-6-methoxynicotinonitrile
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-Amino-6-methoxynicotinamide (1.0 eq) in anhydrous pyridine (15 mL/g of amide).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-Amino-6-methoxynicotinonitrile.
Step 3: Cyclization to form the Pyrido[2,3-d]pyrimidine Core
The final step involves the cyclization of the 2-amino-3-cyanopyridine intermediate with a one-carbon source, such as formamide, to construct the pyrimidine ring.
Table 3: Conditions for Pyrido[2,3-d]pyrimidine Formation
| Parameter | Value |
| Reactant | 5-Amino-6-methoxynicotinonitrile |
| Reagent | Formamide |
| Temperature | 150-180 °C |
| Reaction Time | 6-12 hours |
| Work-up | Cooling, dilution with water, and filtration |
| Typical Yield | 60-80% (based on analogous reactions) |
Experimental Protocol: Synthesis of 6-Methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one
-
A mixture of 5-Amino-6-methoxynicotinonitrile (1.0 eq) in formamide (20 mL/g of nitrile) is heated to 160 °C in a sealed tube or a flask equipped with a reflux condenser.
-
Maintain the temperature and monitor the reaction progress by TLC (6-12 hours).
-
Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Pour the mixture into water (50 mL) and stir for 30 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford 6-Methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one.
Caption: A simplified workflow for the synthesis of a pyrido[2,3-d]pyrimidine from this compound.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of complex heterocyclic systems of interest to the pharmaceutical and agrochemical industries. While the direct exploration of its reactivity is an emerging area, the analogous transformations of related aminopyridine derivatives provide a strong foundation for the development of robust synthetic routes to valuable scaffolds such as pyrido[2,3-d]pyrimidines. The protocols and data presented in this guide offer a starting point for researchers to unlock the synthetic potential of this valuable building block. Further investigation into the direct cyclization of this compound with various reagents is warranted and could lead to more efficient and novel synthetic methodologies.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of Methyl 5-amino-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the successful Suzuki-Miyaura cross-coupling of methyl 5-amino-6-methoxynicotinate with various aryl and heteroaryl boronic acids. The protocols are designed to address the challenges associated with the coupling of electron-rich and potentially coordinating aminopyridine substrates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl structures prevalent in pharmaceuticals and functional materials.[1][2] However, the presence of a primary amine group on the pyridine ring, as in this compound, can present challenges. The nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] Therefore, the selection of an appropriate catalyst system, including the palladium source, ligand, and base, is critical for achieving high yields and purity.
Recent advancements have led to the development of highly active palladium-phosphine catalyst systems that are not inhibited by basic aminopyridines, allowing for efficient coupling without the need for protecting the amine functionality.[1][3] These protocols are based on established methods for the Suzuki coupling of challenging heterocyclic substrates.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound is dependent on several key parameters:
-
Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be effective. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and various pre-catalysts that are readily reduced to the active Pd(0) species in situ.[4][5]
-
Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often preferred for challenging substrates.
-
Base: An appropriate base is required to facilitate the transmetalation step. Inorganic bases such as K₂CO₃, Na₂CO₃, and Cs₂CO₃ are commonly used, often in aqueous solution.[1][6]
-
Solvent: A variety of solvents can be employed, with common choices including toluene, dioxane, and aqueous mixtures.[1][7] The choice of solvent can influence the solubility of reactants and the overall reaction rate.
-
Temperature: Reactions are typically heated to ensure a reasonable reaction rate.
Experimental Protocols
Below are two recommended protocols for the Suzuki coupling of this compound with arylboronic acids. Protocol A is a general method using a commercially available catalyst, while Protocol B is an alternative for more challenging coupling partners.
Protocol A: General Suzuki Coupling with a Palladium/Phosphine Catalyst
This protocol is a robust starting point for the coupling of this compound with a range of arylboronic acids.
Diagram of the Experimental Workflow:
Caption: Workflow for the general Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) (2 equivalents)
-
Toluene
-
Ethanol
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene (5 mL) and ethanol (1 mL) to the flask, followed by the 2 M aqueous Na₂CO₃ solution (1 mL, 2.0 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Protocol B: Suzuki Coupling with a Buchwald Ligand for Challenging Substrates
For less reactive arylboronic acids or when Protocol A gives low yields, a more active catalyst system employing a Buchwald ligand is recommended.[3]
Diagram of the Logical Relationship for Catalyst System Selection:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 5-amino-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1] This application note provides a detailed protocol for the Buchwald-Hartwig amination of Methyl 5-amino-6-methoxynicotinate, a substituted aminopyridine derivative of interest in medicinal chemistry. The protocol is based on established methodologies for the amination of electron-rich and coordinating heteroaromatic amines.
The presence of multiple heteroatoms and functional groups in this compound makes the selection of appropriate reaction conditions crucial to achieve high yields and avoid side reactions. This document outlines a general procedure and provides a summary of reaction conditions reported for analogous substrates to guide optimization efforts.
General Reaction Scheme
The general transformation involves the coupling of this compound with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.
Summary of Reaction Conditions for Analogous Substrates
The following table summarizes various conditions reported in the literature for the Buchwald-Hartwig amination of aminopyridines and related heteroaryl amines, which can serve as a starting point for optimizing the reaction of this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |
| Pd₂(dba)₃ (5 mol%) | Xantphos (10 mol%) | Cs₂CO₃ (1.5 eq.) | Toluene | 100 | Anilines and aminopyridines with 3-bromo-4-indolylmaleimide | [2] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 | Aminothiophenecarboxylates with halopyridines | [3] |
| Pd₂(dba)₃ (2 mol%) | (R)-BINAP (6 mol%) | K₂CO₃ (1.4 eq.) | Toluene | N/A | Amines with 4,6-dichloro-5-nitropyrimidine | [4] |
| Pd(OAc)₂ | (t-Bu)₂PN=P(i-BuNCH₂CH₂)₃N | Cs₂CO₃ or NaOH | N/A | N/A | Aryl bromides and chlorides with bulky aryl amines | [3] |
| Pd precatalyst (tBuBrettPhos) | tBuBrettPhos | N/A | N/A | N/A | Unprotected bromoimidazoles and bromopyrazoles | [5] |
Detailed Experimental Protocol
This protocol is a general guideline for the Buchwald-Hartwig amination of this compound with a generic aryl bromide. Optimization of the reaction parameters (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Equipment:
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Syringes and needles for inert atmosphere techniques
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), Xantphos (0.1 mmol, 10 mol%), and the palladium catalyst (e.g., Pd(OAc)₂ (0.05 mmol, 5 mol%) or Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (5-10 mL) to the Schlenk tube via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of steps involving the palladium catalyst.
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
The reaction should be carried out under an inert atmosphere as some reagents are air-sensitive.
-
Organic solvents are flammable and should be handled with care.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The Buchwald-Hartwig amination is a versatile and indispensable tool for the synthesis of arylamines. The provided protocol offers a robust starting point for the successful C-N coupling of this compound. Researchers should consider the electronic and steric properties of their specific aryl halide and optimize the reaction conditions accordingly to achieve the best results. The successful application of this methodology will facilitate the synthesis of novel and complex molecules for drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines [ccspublishing.org.cn]
- 5. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Methyl 5-amino-6-methoxynicotinate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-6-methoxynicotinate and its structural analogs are versatile building blocks in medicinal chemistry, particularly in the development of kinase inhibitors. The aminopyridine core is a common scaffold that can be elaborated to target the ATP-binding site of various kinases. This document provides a detailed overview of the application of such compounds in the synthesis of potent and selective kinase inhibitors, with a focus on the synthesis of pyrido[2,3-d]pyrimidine-based inhibitors, a class of compounds known to target several important kinases involved in cell signaling pathways.
General Synthetic Approach
The synthesis of kinase inhibitors using aminonicotinate derivatives often involves the construction of a fused heterocyclic system that mimics the purine core of ATP. A common strategy is the condensation of the amino group with a suitable electrophile to form a pyrimidine ring, which is then further functionalized.
Caption: General synthetic scheme for kinase inhibitors.
Representative Application: Synthesis of a PIM-1 Kinase Inhibitor
This section details a representative protocol for the synthesis of a pyrido[2,3-d]pyrimidine-based inhibitor targeting PIM-1 kinase, a serine/threonine kinase implicated in cancer. While the specific starting material in the cited literature may differ slightly, the general principles and procedures are applicable to syntheses starting from this compound.
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol is adapted from the synthesis of similar bioactive pyrido[2,3-d]pyrimidine derivatives.[1]
Step 1: Acylation of the Aminopyridine
-
To a solution of an o-aminonicotinonitrile derivative (1 equivalent) in a suitable solvent such as dioxane, add an acylating or thioacylating agent (1.1 equivalents).
-
The reaction mixture is then heated under reflux for a specified period (typically 4-6 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is triturated with a non-polar solvent like hexane to afford the crude acylated product, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Intramolecular Cyclization
-
The crude acylated intermediate from Step 1 is dissolved in a high-boiling point solvent such as diphenyl ether.
-
The solution is heated to reflux (typically 250-260 °C) for 30-60 minutes to effect intramolecular cyclization.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with a suitable solvent (e.g., ethanol) and dried to yield the desired pyrido[2,3-d]pyrimidine core structure.
Step 3: Functionalization of the Pyrido[2,3-d]pyrimidine Core
Further modifications, such as the introduction of various substituents to enhance potency and selectivity, can be achieved through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution.
Signaling Pathway
Caption: Simplified PIM-1 kinase signaling pathway.
Quantitative Data
The following table summarizes the biological activity of representative pyrido[2,3-d]pyrimidine derivatives against PIM-1 kinase and cancer cell lines.[1]
| Compound | PIM-1 IC50 (nM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| 4 | 11.4 | 0.57 | 1.13 |
| 10 | 17.2 | >10 | >10 |
| 11 | Not Reported | 1.31 | 0.99 |
| Staurosporine | 16.7 | Not Reported | Not Reported |
Experimental Workflow
The overall workflow for the synthesis and evaluation of these kinase inhibitors is outlined below.
Caption: Drug discovery workflow for kinase inhibitors.
Conclusion
This compound and related aminopyridine derivatives are valuable starting materials for the synthesis of a diverse range of kinase inhibitors. The pyrido[2,3-d]pyrimidine scaffold, readily accessible from these precursors, has proven to be a privileged structure in targeting kinases such as PIM-1. The synthetic protocols and biological data presented herein provide a framework for researchers engaged in the discovery and development of novel kinase inhibitors for therapeutic applications.
References
Application Notes and Protocols for Cyclization Reactions Involving Methyl 5-amino-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cyclization reactions involving Methyl 5-amino-6-methoxynicotinate, a versatile building block in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry. The following sections detail the synthesis of key intermediates and their subsequent transformation into fused heterocyclic systems, specifically focusing on the preparation of pyrido[2,3-b]pyrazines.
Introduction
This compound is a substituted pyridine derivative that serves as a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The presence of an amino group ortho to a methoxy group, along with a methoxycarbonyl group, offers multiple reactive sites for cyclization reactions. One of the most important applications of this compound is in the synthesis of pyrido[2,3-b]pyrazines, a class of compounds with a wide range of biological activities, including their use as kinase inhibitors and anticancer agents.
While direct cyclization of this compound can be challenging, a more common and effective approach involves its conversion to a more reactive intermediate, Methyl 5,6-diaminonicotinate. This diamino derivative readily undergoes condensation with 1,2-dicarbonyl compounds to afford the desired pyrido[2,3-b]pyrazine core.
Synthesis of Methyl 5,6-diaminonicotinate
The preparation of Methyl 5,6-diaminonicotinate from this compound is a two-step process involving nitration followed by reduction.
Step 1: Nitration of this compound (Hypothetical)
This protocol is a representative procedure based on common nitration methods for aromatic amines and would require optimization for this specific substrate.
Reaction Scheme:
Caption: Nitration of this compound.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product, Methyl 6-amino-5-nitronicotinate, can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of Methyl 6-amino-5-nitronicotinate to Methyl 5,6-diaminonicotinate
A reliable method for the reduction of the nitro group to an amine is through catalytic hydrogenation.
Reaction Scheme:
Application Notes and Protocols: Palladium-Catalyzed C-N Cross-Coupling of Methyl 5-amino-6-methoxynicotinate with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the palladium-catalyzed cross-coupling of methyl 5-amino-6-methoxynicotinate with various aryl halides, a key transformation in the synthesis of novel compounds with potential therapeutic applications. The provided protocols are based on established literature for structurally similar aminopyridine derivatives and offer a robust starting point for reaction optimization.
Introduction
The synthesis of N-aryl aminopyridines is a cornerstone in medicinal chemistry, as this structural motif is present in a wide array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction allows for the coupling of a broad range of amines with aryl halides and pseudohalides under relatively mild conditions, offering significant advantages over traditional methods like nucleophilic aromatic substitution.[2]
This compound is a valuable building block, and its arylation opens avenues to novel derivatives with potential applications in drug discovery. The products of such reactions, methyl 5-(arylamino)-6-methoxynicotinates, are of interest for their potential as kinase inhibitors and other therapeutic agents.
Reaction Workflow
The general workflow for the Buchwald-Hartwig amination of this compound with an aryl halide is depicted below. The process involves the combination of the starting materials with a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent, followed by heating to effect the C-N bond formation.
Tabulated Reaction Conditions and Yields
The following table summarizes reaction conditions for the Buchwald-Hartwig cross-coupling of an analogous substrate, methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate, with various aryl halides. These conditions serve as an excellent starting point for the reaction of this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (5) | DavePhos (10) | NaOtBu | Toluene | 110 | 18 | 78 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 92 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | 1,4-Dioxane | 120 | 12 | 65 |
| 5 | 3-Bromoquinoline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 100 | 16 | 72 |
| 6 | 4-Iodobenzonitrile | Pd₂(dba)₃ (5) | BrettPhos (10) | NaOtBu | Toluene | 100 | 8 | 95 |
Experimental Protocol
This protocol is a general procedure for the palladium-catalyzed amination of this compound with an aryl bromide, based on analogous reactions.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk tube or round-bottom flask, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), Xantphos (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 5-(arylamino)-6-methoxynicotinate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Signaling Pathway in Drug Development
Derivatives of arylamino-heterocycles are known to interact with various biological targets, including protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[3] One such family of kinases are the Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Specifically, CDK4, in complex with Cyclin D, plays a pivotal role in the G1 phase of the cell cycle, phosphorylating the retinoblastoma protein (Rb) and leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for S phase entry. Inhibition of CDK4 can thus lead to cell cycle arrest and is a validated strategy in cancer therapy.[4]
The synthesized methyl 5-(arylamino)-6-methoxynicotinate derivatives, due to their structural similarity to known kinase inhibitors, are promising candidates for targeting the ATP-binding pocket of CDK4.
Conclusion
The Buchwald-Hartwig amination provides an efficient and modular route to a diverse library of methyl 5-(arylamino)-6-methoxynicotinate derivatives. The reaction conditions outlined herein, derived from closely related systems, offer a solid foundation for the synthesis of these compounds. The potential of these molecules to act as inhibitors of key signaling pathways, such as the CDK4/Cyclin D axis, underscores their importance for further investigation in the field of drug discovery and development. Researchers are encouraged to use the provided data and protocols as a guide for their synthetic efforts and biological evaluations.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Methyl 5-amino-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Methyl 5-amino-6-methoxynicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the aminopyridine scaffold in numerous biologically active compounds and functional materials. The methodologies outlined below focus on common and robust palladium-catalyzed reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination couplings, providing a foundation for the synthesis of a diverse range of derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a substrate like this compound, these reactions typically occur at a halogenated position. Therefore, a common synthetic strategy involves the initial halogenation of the pyridine ring, most frequently at the 3- or 4-position, to provide a handle for subsequent cross-coupling. The existing amino group can also be a site for C-N bond formation via Buchwald-Hartwig amination.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The electron-donating nature of the amino and methoxy groups on the pyridine ring can influence its reactivity in the catalytic cycle. Therefore, careful optimization of reaction conditions is often necessary.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Suzuki-Miyaura Coupling of Halogenated this compound
The Suzuki-Miyaura coupling enables the formation of a C-C bond between a halogenated derivative of this compound and an organoboron compound. The following is a general protocol for the coupling of a bromo-derivative with an arylboronic acid.
Reaction Scheme:
Materials:
-
Methyl 5-amino-3-bromo-6-methoxynicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.10 equiv) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add Methyl 5-amino-3-bromo-6-methoxynicotinate, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add palladium(II) acetate and the phosphine ligand to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative Examples):
| Entry | Arylboronic Acid | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | PPh₃ | Dioxane/H₂O | 90 | 8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | SPhos | Toluene/H₂O | 100 | 6 | 92 |
| 3 | 3-Thienylboronic acid | XPhos | 2-MeTHF/H₂O | 85 | 10 | 78 |
Note: Yields are illustrative and can vary based on the specific substrates and precise reaction conditions.
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and the amino group of this compound.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv) or other suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl bromide, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate glovebox or under a stream of inert gas, prepare a stock solution of the palladium precatalyst and ligand in toluene.
-
Add the catalyst/ligand solution to the reaction flask via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring the reaction progress.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary (Representative Examples):
| Entry | Aryl Bromide | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Xantphos | NaOtBu | 100 | 12 | 88 |
| 2 | 1-Bromo-3,5-dimethylbenzene | RuPhos | K₃PO₄ | 110 | 18 | 82 |
| 3 | 2-Bromopyridine | BrettPhos | Cs₂CO₃ | 95 | 24 | 75 |
Note: Yields are illustrative and can vary based on the specific substrates and precise reaction conditions.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Phosphine ligands can be air-sensitive and pyrophoric; handle under an inert atmosphere.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
-
Low or no conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is under a strict inert atmosphere.
-
Check the quality and activity of the palladium catalyst and ligand.
-
The chosen base may not be strong enough; consider an alternative.
-
Increase the reaction temperature or time.
-
-
Formation of side products (e.g., homocoupling):
-
Optimize the stoichiometry of the reactants.
-
Screen different ligands, as ligand choice can significantly impact selectivity.
-
Lower the reaction temperature.
-
-
Difficult purification:
-
Screen different solvent systems for column chromatography.
-
Consider a different workup procedure to remove catalyst residues.
-
These protocols and notes provide a starting point for the successful application of palladium-catalyzed cross-coupling reactions with this compound. Researchers are encouraged to adapt and optimize these conditions for their specific substrates and desired outcomes.
Application Notes and Protocols for the Synthesis of Novel Pyridopyrimidines from Methyl 5-amino-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of novel pyridopyrimidine derivatives using a readily available starting material, "Methyl 5-amino-6-methoxynicotinate." The methodologies described herein are based on established synthetic strategies for analogous compounds and are intended to serve as a practical guide for researchers in the field of drug discovery and development.
Synthetic Strategies
The primary approach for the synthesis of pyridopyrimidines from this compound involves the construction of the pyrimidine ring onto the existing pyridine scaffold. This can be achieved through cyclocondensation reactions with various C1 and N1 building blocks. Two key synthetic routes are detailed below, leading to the formation of pyrido[3,2-d]pyrimidin-4(3H)-ones, which are valuable intermediates for further functionalization.
A general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of bioactive pyridopyrimidines.
Protocol 1: Synthesis of 7-methoxy-pyrido[3,2-d]pyrimidin-4(3H)-one
This protocol describes the synthesis of the core pyridopyrimidinone scaffold via a cyclocondensation reaction with formamide.
Reaction Scheme:
Caption: Synthesis of 7-methoxy-pyrido[3,2-d]pyrimidin-4(3H)-one.
Materials and Methods
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 59237-50-2 | 182.18 g/mol | 1.82 g (10 mmol) |
| Formamide | 75-12-7 | 45.04 g/mol | 20 mL |
| Ethanol | 64-17-5 | 46.07 g/mol | As needed |
Experimental Procedure
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.82 g, 10 mmol) and formamide (20 mL).
-
Heat the reaction mixture to 150-160 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 7-methoxy-pyrido[3,2-d]pyrimidin-4(3H)-one.
-
Dry the purified product under vacuum.
Expected Results
| Product | Appearance | Yield (%) | Melting Point (°C) |
| 7-methoxy-pyrido[3,2-d]pyrimidin-4(3H)-one | Off-white solid | 70-80 | >250 |
Characterization
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 2-amino-7-methoxy-pyrido[3,2-d]pyrimidin-4(3H)-one
This protocol details the synthesis of a 2-amino substituted pyridopyrimidinone, a key intermediate for the development of kinase inhibitors and other biologically active molecules. This synthesis is analogous to the reaction of 2-aminonicotinic acid with urea.[1]
Reaction Scheme:
Caption: Synthesis of 2-amino-7-methoxy-pyrido[3,2-d]pyrimidin-4(3H)-one.
Materials and Methods
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 59237-50-2 | 182.18 g/mol | 1.82 g (10 mmol) |
| Urea | 57-13-6 | 60.06 g/mol | 1.80 g (30 mmol) |
| Diphenyl ether | 101-84-8 | 170.21 g/mol | 20 mL |
Experimental Procedure
-
Combine this compound (1.82 g, 10 mmol) and urea (1.80 g, 30 mmol) in a 100 mL three-necked flask.
-
Add diphenyl ether (20 mL) as a high-boiling solvent.
-
Heat the mixture to reflux (approximately 250-260 °C) for 3-4 hours with constant stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which will cause the product to precipitate.
-
Add petroleum ether (50 mL) to facilitate the precipitation and dilute the diphenyl ether.
-
Filter the solid product, wash thoroughly with petroleum ether to remove the solvent, and then with hot ethanol.
-
Dry the product in a vacuum oven.
Expected Results
| Product | Appearance | Yield (%) | Melting Point (°C) |
| 2-amino-7-methoxy-pyrido[3,2-d]pyrimidin-4(3H)-one | White solid | 60-70 | >300 |
Characterization
The identity and purity of the product should be confirmed using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Potential Biological Significance and Signaling Pathways
Pyridopyrimidine derivatives are known to interact with various biological targets, particularly protein kinases. For instance, certain pyrido[2,3-d]pyrimidines have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and other kinases involved in cancer cell proliferation and survival. The inhibition of these kinases can disrupt downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to apoptosis and cell cycle arrest in cancer cells.
A simplified representation of a potential signaling pathway targeted by pyridopyrimidine-based kinase inhibitors is shown below:
Caption: Potential signaling pathway inhibited by pyridopyrimidine derivatives.
The synthesized 2-amino-7-methoxy-pyrido[3,2-d]pyrimidin-4(3H)-one can serve as a versatile scaffold for the development of such kinase inhibitors through further chemical modifications at the amino group and other positions of the heterocyclic core.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Diphenyl ether is a high-boiling and potentially irritating solvent; handle with care and avoid inhalation of vapors.
-
Formamide is a teratogen; handle with extreme caution and avoid skin contact and inhalation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols outlined in these application notes provide a solid foundation for the synthesis of novel pyridopyrimidine derivatives from this compound. These compounds hold significant potential as scaffolds for the development of new therapeutic agents. Further exploration of their chemical space and biological activities is highly encouraged.
References
Application Notes: Methyl 5-amino-6-methoxynicotinate as a Precursor for Pharmaceutical Intermediates
Introduction
Methyl 5-amino-6-methoxynicotinate is a substituted pyridine derivative with potential applications as a building block in the synthesis of complex heterocyclic molecules for the pharmaceutical industry. Its distinct arrangement of amino, methoxy, and methyl ester functional groups on the pyridine ring makes it a versatile starting material for the construction of various scaffolds, particularly those found in kinase inhibitors and other targeted therapies. This document provides an overview of its potential applications and generalized synthetic protocols.
Potential Applications in Pharmaceutical Synthesis
Substituted pyridines are integral components of numerous approved drugs and clinical candidates. The structural features of this compound suggest its utility in the synthesis of intermediates for drug discovery programs targeting a variety of signaling pathways. The primary amino group serves as a key handle for a range of chemical transformations, including but not limited to:
-
Amide bond formation: Coupling with carboxylic acids to introduce diverse side chains.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides to generate sulfonamide derivatives.
-
Buchwald-Hartwig amination: Cross-coupling reactions with aryl or heteroaryl halides to form complex biaryl amines.
-
Heterocycle formation: Condensation reactions to construct fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, which are common cores in many kinase inhibitors.
The methoxy group can also be a site for chemical modification, for instance, through ether cleavage to reveal a hydroxyl group for further functionalization. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling further amide coupling or other transformations.
General Synthetic Pathways
Hypothetical Synthetic Pathway for a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core
The following diagram illustrates a potential synthetic route starting from this compound to a substituted pyrido[2,3-d]pyrimidine, a common scaffold in kinase inhibitors.
Caption: Hypothetical synthesis of a kinase inhibitor intermediate.
Experimental Protocols (Generalized)
The following are generalized protocols based on standard organic chemistry transformations for aminopyridine derivatives. These should be considered as starting points and would require optimization for specific substrates and scales.
1. Synthesis of 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one (Intermediate D)
-
Materials: this compound, Formamide, High-boiling point solvent (e.g., Dowtherm A).
-
Procedure:
-
To a solution of this compound (1.0 eq) in a high-boiling point solvent, add formamide (10-20 eq).
-
Heat the reaction mixture to a high temperature (e.g., 180-220 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol or diethyl ether) and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
-
2. Synthesis of 4-chloro-7-methoxypyrido[2,3-d]pyrimidine (Intermediate G)
-
Materials: 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one, Phosphorus oxychloride (POCl₃), optional: catalytic amount of DMF.
-
Procedure:
-
In a fume hood, carefully add 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).
-
A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 105 °C) and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
3. Synthesis of a Substituted Pyrido[2,3-d]pyrimidine (Intermediate J)
-
Materials: 4-chloro-7-methoxypyrido[2,3-d]pyrimidine, Aryl/Heteroaryl Amine (R-NH₂), Base (e.g., DIPEA or K₂CO₃), Solvent (e.g., isopropanol, DMF, or NMP).
-
Procedure:
-
Dissolve 4-chloro-7-methoxypyrido[2,3-d]pyrimidine (1.0 eq) and the desired aryl/heteroaryl amine (1.0-1.2 eq) in a suitable solvent.
-
Add a base (1.5-2.0 eq) to the mixture.
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the amine and the solvent used.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with a suitable solvent, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
-
Quantitative Data
As no specific literature examples for reactions involving this compound were identified, a table of quantitative data cannot be provided. For the generalized protocols described above, typical yields for similar transformations reported in the literature are in the range of 60-95%, with purities generally exceeding 95% after purification.
Table 1: Expected Quantitative Data for Generalized Reactions
| Step | Reaction Type | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |
| 1 | Cyclization | This compound | 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one | 70-90 | >95 |
| 2 | Chlorination | 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one | 4-chloro-7-methoxypyrido[2,3-d]pyrimidine | 65-85 | >95 |
| 3 | SNAr | 4-chloro-7-methoxypyrido[2,3-d]pyrimidine | Substituted Pyrido[2,3-d]pyrimidine | 60-95 | >98 |
Note: The expected yields and purities are estimations based on analogous reactions and would need to be determined experimentally.
Conclusion
This compound holds promise as a versatile precursor for the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors containing the pyrido[2,3-d]pyrimidine core. The generalized protocols and expected outcomes presented here provide a foundation for researchers and drug development professionals to explore the utility of this building block in their synthetic campaigns. Further experimental validation is necessary to establish optimized reaction conditions and to fully characterize the resulting intermediates.
Application Notes and Protocols for the Derivatization of the Amino Group in Methyl 5-amino-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 5-amino group of Methyl 5-amino-6-methoxynicotinate. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities. The following sections detail common and effective methods for derivatizing this primary aromatic amine, including acylation, sulfonylation, reductive amination, and C-N coupling reactions.
Overview of Derivatization Strategies
The 5-amino group of this compound is a nucleophilic site that can readily participate in a variety of chemical transformations. The choice of derivatization strategy will depend on the desired final compound and the overall synthetic route.
-
Acylation/Sulfonylation: Introduction of acyl or sulfonyl groups to form amides and sulfonamides, respectively. These modifications can alter the electronic properties, lipophilicity, and hydrogen bonding capabilities of the molecule.
-
Reductive Amination: Formation of secondary or tertiary amines by reaction with aldehydes or ketones in the presence of a reducing agent. This is a powerful method for introducing a wide range of alkyl or arylalkyl substituents.[1][2][3]
-
C-N Coupling Reactions: Formation of a new carbon-nitrogen bond with aryl or heteroaryl halides, typically catalyzed by transition metals like copper or palladium. This allows for the synthesis of diarylamine derivatives.
The logical relationship between these derivatization strategies starting from the parent molecule is illustrated below.
Caption: Overview of derivatization pathways for this compound.
Experimental Protocols and Data
The following sections provide detailed protocols for key derivatization reactions. The quantitative data presented in the tables are representative values based on general organic chemistry principles and may require optimization for this specific substrate.
Acylation (Amide Formation)
Acylation of the amino group is a fundamental transformation that can be achieved using various acylating agents such as acid chlorides, anhydrides, or by coupling with carboxylic acids.
General Reaction Pathway:
Caption: General reaction scheme for the acylation of the amino group.
Protocol: Synthesis of Methyl 5-acetamido-6-methoxynicotinate
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (Et3N, 1.2 eq) or pyridine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add the acylating agent, for example, acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq), to the reaction mixture. The addition is often done at 0 °C to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. If DCM is used as the solvent, separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If THF is used, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
Table 1: Representative Data for Acylation Reactions
| Acylating Agent | Base | Solvent | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 85-95 |
| Acetic Anhydride | Pyridine | DCM | 80-90 |
| Benzoyl Chloride | Triethylamine | THF | 80-95 |
Sulfonylation (Sulfonamide Formation)
Sulfonylation is analogous to acylation and results in the formation of a stable sulfonamide linkage.
General Reaction Pathway:
Caption: General reaction scheme for the sulfonylation of the amino group.
Protocol: Synthesis of Methyl 6-methoxy-5-(phenylsulfonamido)nicotinate
-
Preparation: Dissolve this compound (1.0 eq) in pyridine, which acts as both the solvent and the base.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C and slowly add the sulfonyl chloride, for example, benzenesulfonyl chloride (1.1 eq).
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Table 2: Representative Data for Sulfonylation Reactions
| Sulfonylating Agent | Base | Solvent | Typical Yield (%) |
| Benzenesulfonyl Chloride | Pyridine | Pyridine | 75-90 |
| p-Toluenesulfonyl Chloride | Pyridine | Pyridine | 80-95 |
| Methanesulfonyl Chloride | Triethylamine | DCM | 70-85 |
Reductive Amination (Secondary/Tertiary Amine Formation)
Reductive amination is a highly versatile method for forming C-N bonds and introducing a wide variety of substituents on the nitrogen atom.[1][2] The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ.
General Reaction Pathway:
Caption: General reaction scheme for reductive amination.
Protocol: Synthesis of Methyl 5-(benzylamino)-6-methoxynicotinate
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Addition of Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) in portions to the reaction mixture. The use of NaBH(OAc)3 allows for a one-pot procedure.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 3: Representative Data for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)3 | DCE | 70-90 |
| Acetone | NaBH3CN | Methanol | 60-80 |
| Cyclohexanone | NaBH(OAc)3 | DCE | 65-85 |
C-N Coupling Reactions (Diaryl Amine Formation)
Transition metal-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, are powerful methods for the synthesis of diaryl amines.
General Reaction Pathway (Ullmann Condensation):
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-amino-6-methoxynicotinate
Hypothetical Synthetic Pathway
A plausible synthetic route to Methyl 5-amino-6-methoxynicotinate can be envisioned as a multi-step process starting from commercially available 6-chloro-5-nitronicotinic acid. The key transformations would include methoxylation, esterification, and reduction of the nitro group.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Esterification (Step 1) | - Incomplete reaction. - Hydrolysis of the ester during workup. | - Increase reaction time or temperature. - Use a dehydrating agent (e.g., molecular sieves). - Ensure anhydrous conditions. - Neutralize acidic catalyst before aqueous workup. |
| Low yield in Methoxylation (Step 2) | - Incomplete reaction. - Competing side reactions (e.g., hydrolysis of the ester). - Steric hindrance. | - Use a stronger base or higher temperature. - Ensure anhydrous conditions. - Use a phase-transfer catalyst if solubility is an issue. |
| Incomplete Reduction of Nitro Group (Step 3) | - Catalyst poisoning. - Insufficient catalyst loading. - Insufficient hydrogen pressure or reaction time. | - Use a fresh, high-quality catalyst. - Increase catalyst loading (e.g., from 5 mol% to 10 mol%). - Increase hydrogen pressure and/or reaction time. - Consider alternative reducing agents (e.g., SnCl2, Fe/HCl). |
| Formation of Impurities | - Over-reduction of the pyridine ring. - Incomplete reactions from previous steps. - Decomposition of starting material or product. | - Carefully monitor the reaction progress by TLC or LC-MS. - Optimize reaction conditions (temperature, pressure, time). - Purify intermediates at each step. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the workup solvent. - Co-elution of impurities during chromatography. | - Use a different solvent for extraction. - Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for the esterification of 6-chloro-5-nitronicotinic acid?
A1: The critical parameters for a successful esterification are maintaining anhydrous conditions to prevent the reverse hydrolysis reaction and using a sufficient amount of acid catalyst (e.g., sulfuric acid, thionyl chloride, or gaseous HCl) in methanol. The reaction progress should be monitored by TLC until the starting material is consumed.
Q2: I am observing low conversion in the methoxylation step. What can I do?
A2: Low conversion in the nucleophilic aromatic substitution of the chloride with methoxide can be due to several factors. Ensure your sodium methoxide is fresh and anhydrous. The reaction may require elevated temperatures or microwave irradiation to proceed to completion. You can also consider using a polar aprotic solvent like DMF or DMSO to enhance the reaction rate.
Q3: The reduction of the nitro group is sluggish. Are there alternatives to catalytic hydrogenation?
A3: Yes, if catalytic hydrogenation with H2/Pd-C is slow or incomplete, several other methods can be employed for the reduction of an aromatic nitro group. These include using metal reductants in acidic media, such as tin(II) chloride (SnCl2) in concentrated HCl, or iron powder in acetic acid or with ammonium chloride. These methods are often effective and can be performed at room temperature or with gentle heating.
Q4: How can I monitor the progress of these reactions?
A4: Thin Layer Chromatography (TLC) is a straightforward method for monitoring the progress of each step. Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material and the product. Staining with UV light and/or an appropriate chemical stain (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Experimental Protocols (Hypothetical)
The following are hypothetical protocols based on general organic chemistry principles for reactions of similar substrates.
Step 1: Esterification of 6-chloro-5-nitronicotinic acid
-
Suspend 6-chloro-5-nitronicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 6-chloro-5-nitronicotinate.
Step 2: Methoxylation of Methyl 6-chloro-5-nitronicotinate
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 eq) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a solution of Methyl 6-chloro-5-nitronicotinate (1.0 eq) in anhydrous methanol.
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude Methyl 6-methoxy-5-nitronicotinate.
Step 3: Reduction of Methyl 6-methoxy-5-nitronicotinate
-
Dissolve Methyl 6-methoxy-5-nitronicotinate (1.0 eq) in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualization of Troubleshooting Logic
Technical Support Center: Troubleshooting Suzuki Coupling Reactions of Methyl 5-amino-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the Suzuki coupling of "Methyl 5-amino-6-methoxynicotinate." The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low yield of my desired cross-coupled product. What are the potential causes and how can I improve it?
A1: Low yields in the Suzuki coupling of this compound, an electron-rich and potentially sterically hindered substrate, can stem from several factors. The primary culprits are often competing side reactions such as homocoupling and protodeboronation, as well as suboptimal reaction conditions.
Troubleshooting Steps:
-
Optimize the Base: The choice and amount of base are critical. While inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used, their strength can influence side reactions. For substrates with amine functionalities, a careful selection is necessary to avoid undesired interactions.[1] Stronger bases might be required for less reactive coupling partners.[2]
-
Screen Palladium Catalysts and Ligands: The combination of the palladium source and ligand significantly impacts catalytic activity and selectivity. For electron-rich substrates, bulky and electron-donating phosphine ligands (e.g., Buchwald or Fu ligands) can promote the desired cross-coupling over side reactions.[3]
-
Solvent Selection: The solvent system influences the solubility of reactants and the efficacy of the base. A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is common. The ratio can be adjusted to optimize the reaction.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessively high temperatures can promote side reactions and catalyst decomposition. A systematic temperature screen is recommended.
-
Degassing: Thoroughly degassing the reaction mixture is crucial to prevent oxygen from inducing homocoupling of the boronic acid.[4]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or certain palladium species.[4][5]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.
-
Palladium(0) Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), which can promote homocoupling during the in situ reduction to Pd(0).
-
Ligand Choice: Bulky electron-rich phosphine ligands can favor the cross-coupling pathway over the homocoupling pathway.[6]
-
Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.
Q3: My mass spectrometry analysis shows a byproduct corresponding to the starting material where the bromine atom has been replaced by a hydrogen. What is this and how can I prevent it?
A3: This side product results from a process called protodeboronation , where the boronic acid or ester reacts with a proton source (often water or alcohol in the solvent) to replace the boronic acid group with a hydrogen atom.[5] Electron-rich and heteroaromatic boronic acids can be particularly susceptible to this side reaction.
Methods to Suppress Protodeboronation:
-
Use of Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are generally more stable towards protodeboronation than the corresponding boronic acids.
-
Anhydrous Conditions: While many Suzuki reactions tolerate water, for substrates prone to protodeboronation, using anhydrous solvents and reagents can be beneficial.
-
Base Selection: The choice of base can influence the rate of protodeboronation. In some cases, weaker bases or fluoride-based bases (e.g., KF or CsF) can be advantageous.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize the exposure of the boronic acid to conditions that promote protodeboronation.
Data on Reaction Condition Optimization
The following table summarizes the effect of different reaction parameters on the yield of Suzuki coupling reactions for substrates similar to this compound. This data can guide the optimization of your reaction.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 18 | 75 | [1] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | DME/EtOH | 80 | 48 | 28 | [7] |
| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ (2) | Ad-BrettPhos (8) | K₃PO₄ (3) | Dioxane | 100 | 24 | 85 | [8] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Palladacycle (1) | SPhos (1.2) | K₃PO₄ (2) | THF/H₂O (5:1) | 60 | 0.1 | 95 | [9] |
Key Experimental Protocols
Below are representative experimental protocols for Suzuki coupling reactions involving substituted pyridines. These should be adapted for "this compound" as a starting point for optimization.
Protocol 1: General Procedure for Suzuki Coupling of a Bromo-Aminopyridine[1]
-
To a reaction vessel, add 5-bromo-2-methylpyridin-3-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add a 4:1 mixture of dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
-
In a microwave vial, combine the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), a base such as Cs₂CO₃ (2.0 equiv), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 2-5 mol%).
-
Add a suitable solvent (e.g., DMF or dioxane/water).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by chromatography.
Visualizing Reaction Pathways and Troubleshooting
Suzuki Catalytic Cycle and Competing Side Reactions
Caption: The Suzuki catalytic cycle and major competing side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. graphviz.org [graphviz.org]
- 5. youtube.com [youtube.com]
- 6. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of the Buchwald-Hartwig Amination with Methyl 5-amino-6-methoxynicotinate
Welcome to the technical support center for the Buchwald-Hartwig amination of Methyl 5-amino-6-methoxynicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful implementation of this important cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for the Buchwald-Hartwig amination of this compound with an aryl halide?
A1: For the coupling of this compound with an aryl halide (e.g., aryl bromide), a good starting point is to use a palladium catalyst with a suitable phosphine ligand, a base, and an appropriate solvent. Based on protocols for similar aminopyridine substrates, the following conditions can be considered:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: Xantphos or XPhos
-
Base: Cs₂CO₃ or K₃PO₄
-
Solvent: Toluene or 1,4-Dioxane
-
Temperature: 80-110 °C
It is crucial to degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
Q2: The reaction is not proceeding to completion. What are the likely causes?
A2: Incomplete conversion in Buchwald-Hartwig reactions can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may not have been efficiently reduced to the active Pd(0) species, or it may have decomposed. Ensure your palladium source and ligand are of high quality and stored under inert conditions.
-
Inappropriate Ligand: The ligand may not be suitable for this specific substrate. Sterically hindered and electron-rich ligands are often required for challenging couplings.
-
Insufficiently Strong Base: The base might not be strong enough to deprotonate the aminopyridine effectively. Consider screening stronger bases like NaOtBu or LHMDS, but be mindful of potential side reactions with the methyl ester group.
-
Poor Solubility: One or more of the reactants may not be fully soluble in the chosen solvent.[1] Consider a co-solvent or a different solvent system.
-
Catalyst Inhibition: The pyridine nitrogen on your substrate can coordinate to the palladium center and inhibit catalysis. Using a bidentate ligand like Xantphos can sometimes mitigate this issue.[2]
Q3: I am observing significant amounts of side products. What are they and how can I minimize them?
A3: Common side products in Buchwald-Hartwig aminations include:
-
Hydrodehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced, replacing the halide with a hydrogen atom. This can be favored by high temperatures and certain ligands. Lowering the reaction temperature or screening different ligands can help.
-
Homocoupling of the Aryl Halide: This leads to the formation of a biaryl compound. This is often a sign of poor catalyst performance.
-
Hydrolysis of the Methyl Ester: The basic reaction conditions can lead to the saponification of the methyl ester. Using a milder base like K₂CO₃ or Cs₂CO₃ can help, although this may require higher temperatures or longer reaction times.[3]
Q4: How do the methoxy and methyl ester substituents on this compound affect the reaction?
A4: The electronic properties of the substituents on your aminopyridine play a significant role:
-
6-Methoxy Group: This is an electron-donating group, which increases the electron density on the pyridine ring and the amino group. This can make the amine more nucleophilic but may also increase its potential to coordinate to and inhibit the palladium catalyst.
-
5-Amino Group: This is the reacting nucleophile.
-
Methyl Nicotinate: The methyl ester at the 3-position is an electron-withdrawing group. This can decrease the nucleophilicity of the amino group, potentially making the reaction more challenging. It is also a site for potential side reactions under strongly basic conditions.
The combination of these groups makes careful optimization of the reaction conditions essential.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure anaerobic conditions. Try a different palladium source (e.g., Pd(OAc)₂). |
| Inappropriate ligand | Screen different ligands (e.g., XPhos, RuPhos, BrettPhos). Consider bidentate ligands like Xantphos or DPEphos. | |
| Base is too weak | Switch to a stronger base (e.g., NaOtBu, K₃PO₄). Be cautious of ester hydrolysis. | |
| Poor solubility | Try a different solvent (e.g., THF, CPME) or a solvent mixture. | |
| Catalyst inhibition by pyridine nitrogen | Increase ligand to palladium ratio. Use a bidentate ligand. | |
| Significant Hydrodehalogenation | High reaction temperature | Lower the reaction temperature and increase the reaction time. |
| Inappropriate ligand | Screen different ligands. | |
| Ester Hydrolysis | Base is too strong | Use a milder base (e.g., Cs₂CO₃, K₂CO₃). |
| Presence of water | Ensure all reagents and solvents are anhydrous. | |
| Reaction is not reproducible | Inconsistent quality of reagents | Use high-purity, anhydrous solvents and reagents. Ensure the palladium catalyst and ligands are from a reliable source and have not degraded. |
| Oxygen contamination | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. |
Data Presentation: Reaction Conditions for Amination of Related Heterocycles
The following table summarizes successful reaction conditions for the Buchwald-Hartwig amination of various aminopyridines and related N-heterocycles, which can serve as a starting point for the optimization of your reaction.
| Amine Substrate | Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Aminopyridine | Aryl Bromide | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Toluene | 100 | 85-95 | [4] |
| 3-Aminoquinoline | Aryl Bromide | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 80-92 | (General Protocol) |
| Methyl 3-aminopyridine-2-carboxylate | Aryl Iodide | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 75-88 | (Hypothetical based on similar substrates) |
| 2-Amino-5-bromopyridine | Aniline | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 90 | 92 | (General Protocol) |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination Screening:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the phosphine ligand (see table for loading), and the base (1.4 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the palladium source (see table for loading).
-
Add the degassed solvent (5 mL).
-
Seal the tube and place it in a preheated oil bath at the desired temperature.
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting the Buchwald-Hartwig reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 5-amino-6-methoxynicotinate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 5-amino-6-methoxynicotinate and its derivatives. The following information is based on established purification techniques for aromatic amines and substituted pyridines and should be adapted and optimized for your specific derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound derivatives?
The most common and effective purification techniques for this class of compounds are column chromatography, recrystallization, and acidic aqueous extraction. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q2: My compound streaks badly during silica gel column chromatography. How can I prevent this?
Streaking of basic compounds like aminopyridines on acidic silica gel is a common issue due to strong interactions. This can be mitigated by:
-
Adding a basic modifier: Incorporating a small amount of a volatile amine, such as triethylamine (TEA) or ammonia, into the mobile phase can neutralize the acidic silanol groups on the silica surface, leading to improved peak shape.[1][2][3] A typical starting point is 0.1-1% TEA in your eluent system.
-
Using an amine-functionalized stationary phase: These columns have a modified surface that is less acidic and more suitable for the purification of basic compounds.[1]
-
Employing reverse-phase chromatography: Using a C18 column with a mobile phase containing a basic modifier can be an effective alternative.[2]
Q3: What are suitable recrystallization solvents for this compound derivatives?
The polarity of this compound is influenced by the amino, methoxy, and ester functional groups. A systematic approach to solvent selection is recommended. Common solvent systems for polar aromatic compounds include:
-
Single solvents: Ethanol, isopropanol, ethyl acetate, or toluene.[4][5]
-
Solvent pairs: A combination of a solvent in which the compound is soluble (e.g., ethanol, acetone) and a non-solvent in which it is poorly soluble (e.g., hexanes, water) can be effective.[5] Common pairs include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.
Q4: Can I purify my compound by forming a salt?
Yes, for basic compounds like your aminopyridine derivative, forming an acid salt can be an excellent purification strategy, particularly if the impurities are neutral or acidic.[5][6] You can dissolve your crude product in a suitable organic solvent and add an acid (e.g., HCl in ether or dioxane) to precipitate the hydrochloride salt. The salt can then be collected by filtration and, if desired, neutralized to recover the free base.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound streaks or shows significant tailing on silica gel. | Strong interaction between the basic amine and acidic silica. | 1. Add 0.1-1% triethylamine or ammonia to the eluent. 2. Switch to an amine-functionalized silica column. 3. Consider reverse-phase chromatography with a basic modifier.[1][2][3] |
| Poor separation of the desired product from impurities. | Inappropriate mobile phase polarity. | 1. Systematically screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). 2. Use a gradient elution to improve separation. |
| Compound appears to decompose on the column. | The compound may be unstable on acidic silica. | 1. Use a deactivated (neutral) silica or alumina column. 2. Work quickly and avoid prolonged exposure to the stationary phase. |
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound oils out instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Try a lower boiling point solvent or solvent mixture. 2. Add a seed crystal to induce crystallization. 3. Allow the solution to cool more slowly. |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | 1. Reduce the volume of the solvent by evaporation. 2. Add a non-solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. 3. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. | 1. Ensure you are using the minimum amount of hot solvent to dissolve the compound. 2. Cool the solution for a longer period and at a lower temperature. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
General Protocol for Column Chromatography
-
Stationary Phase Selection: Start with standard silica gel (60 Å, 230-400 mesh). If streaking is observed, consider using triethylamine-treated silica or an amine-functionalized column.
-
Mobile Phase Selection:
-
Begin with a non-polar/polar solvent system such as hexanes/ethyl acetate.
-
If the compound is highly polar, a system like dichloromethane/methanol may be more appropriate.
-
Based on TLC analysis, add 0.1-1% triethylamine to the chosen mobile phase to reduce tailing.
-
-
Column Packing: Pack the column with the selected stationary phase as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column.
-
Elution: Start with a mobile phase of low polarity and gradually increase the polarity (gradient elution) to elute the compounds. Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizing Purification Workflows
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Purification by Acidic Aqueous Extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Dearomatization of electron poor six-membered N-heterocycles through [3 + 2] annulation with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylethanolamine functionalized biomimetic monolith for immobilized artificial membrane chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. reddit.com [reddit.com]
Overcoming low reactivity of "Methyl 5-amino-6-methoxynicotinate" in C-N coupling
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the C-N coupling of "Methyl 5-amino-6-methoxynicotinate." This substrate's electronic properties can lead to low reactivity in standard coupling protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my C-N coupling reaction with this compound failing or giving low yields?
A1: The low reactivity of this compound in C-N coupling reactions stems primarily from its electronic nature and structure:
-
Electron-Rich Heterocycle: The amino (-NH2) and methoxy (-OCH3) groups are strong electron-donating groups. This increases the electron density on the pyridine ring, making the amine nitrogen less nucleophilic compared to simpler anilines. More electron-rich anilines have been shown to exhibit faster reaction rates in some systems[1].
-
Catalyst Inhibition: The pyridine nitrogen atom can act as a ligand and coordinate strongly to the metal center (e.g., Palladium or Nickel) of the catalyst. This can lead to catalyst inhibition or the formation of inactive catalyst species, thereby slowing down or halting the catalytic cycle.
-
Steric Hindrance: The presence of the methoxy group ortho to the amino group can introduce steric hindrance, which may impede the approach of the amine to the metal center of the oxidative addition complex.
Q2: Which catalyst systems are recommended as a starting point for this type of substrate?
A2: While classical Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool, its success with this specific substrate may require careful optimization of ligands and bases[2][3]. For challenging, electron-rich heteroaromatic amines, modern catalyst systems are often more effective:
-
Nickel-Based Catalysts: Nickel has emerged as a cost-effective and highly effective alternative to Palladium for C-N cross-coupling reactions.[4] Systems using simple nickel salts (e.g., NiCl2·6H2O) with specialized ligands can be highly efficient for coupling (hetero)anilines, sometimes even at room temperature.[5]
-
Palladium with Specialized Ligands: If using a Palladium-based system, employ bulky, electron-rich biarylphosphine ligands. These ligands promote the crucial reductive elimination step and can stabilize the active catalytic species.
-
Photoredox Catalysis: Light-mediated nickel catalysis offers a powerful alternative that can proceed under very mild conditions (e.g., room temperature).[6] This approach uses a photocatalyst to access different nickel oxidation states (e.g., Ni(I)/Ni(III)), which can overcome the high activation barriers associated with traditional thermal methods.[6][7]
Q3: How can I optimize reaction conditions for a Buchwald-Hartwig (Palladium) coupling?
A3: Optimization is key. If you are committed to a Palladium-based approach, consider systematically screening the following parameters:
-
Ligand: This is often the most critical variable. Test a variety of bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald-type biarylphosphine ligands).
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common starting point. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K3PO4). The choice of base can significantly influence the reaction rate and yield.[8]
-
Solvent: Anhydrous, deoxygenated aprotic solvents are required. Toluene, dioxane, and THF are commonly used. The choice of solvent can affect catalyst solubility and reactivity.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. A typical range is 80-110 °C.
Q4: Are there alternative strategies if traditional thermal methods fail?
A4: Yes. If both Palladium and Nickel-based thermal methods provide unsatisfactory results, consider these alternatives:
-
Nickel/Photoredox Dual Catalysis: This is a state-of-the-art method for forming C-N bonds under mild conditions.[1] It can be particularly effective for electron-rich substrates where thermal oxidative addition is sluggish.[6]
-
Ullmann Condensation: This is a classical copper-catalyzed C-N coupling reaction. While it often requires high temperatures and stoichiometric copper, modern variations use catalytic amounts of copper with specific ligands, making it a viable, palladium-free alternative.[9]
-
Chan-Lam Coupling: This copper-catalyzed method couples amines with boronic acids and can be an effective alternative for forming C-N bonds.[10]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yielding C-N coupling reactions with this compound.
Caption: A troubleshooting workflow for C-N coupling reactions.
Comparative Data on Catalyst Systems
The following tables summarize typical starting conditions for relevant C-N coupling reactions. Note that these are generalized, and optimization is almost always necessary.
Table 1: Typical Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol % |
| Ligand | Bulky Biarylphosphines | 1.2-2.0 eq. relative to Pd |
| Base | NaOtBu, K₃PO₄, LiHMDS | 1.5-2.5 eq. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed |
| Temperature | 80 - 110 °C | Requires heating |
| Atmosphere | Inert (Nitrogen or Argon) | Critical for catalyst stability |
Table 2: Typical Conditions for Nickel-Catalyzed Amination
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst Precursor | NiCl₂·glyme, Ni(acac)₂ | 1-10 mol % |
| Ligand | Phosphines, N-Heterocyclic Carbenes (NHCs) | Often required for efficiency[5] |
| Base | NaOtBu, K₂CO₃ | 1.5-2.5 eq. |
| Solvent | Toluene, Dioxane, DMAc | Anhydrous, degassed |
| Temperature | 25 - 100 °C | Can often proceed at lower temps than Pd |
| Atmosphere | Inert (Nitrogen or Argon) | Critical for catalyst stability |
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed C-N Coupling Screen
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., NaOtBu, 1.5 eq.).
-
Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the Palladium precatalyst and ligand in the reaction solvent (e.g., toluene). Add the appropriate amount of this catalyst solution to the reaction vial via syringe.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Nickel/Photoredox C-N Coupling Reaction
-
Preparation: To a reaction vial, add the aryl halide (1.0 eq.), this compound (1.5 eq.), nickel catalyst (e.g., NiCl₂·glyme, 2-5 mol %), photocatalyst (e.g., an Iridium or organic photocatalyst, 1-2 mol %), and a magnetic stir bar.
-
Inerting & Solvent Addition: Seal the vial and thoroughly purge with an inert gas. Add the anhydrous, degassed solvent (e.g., DMAc or MeCN) followed by the base (e.g., an organic base like DBU or a weaker inorganic base).
-
Reaction Setup: Place the vial in a photoreactor equipped with a cooling fan and the appropriate light source (e.g., blue LEDs).
-
Irradiation: Stir the reaction mixture under irradiation at room temperature for 12-48 hours.
-
Monitoring & Workup: Monitor the reaction and perform the workup and purification as described in the palladium-catalyzed protocol.
Catalyst Selection Logic
Choosing the right catalyst system from the outset can save significant time. The following diagram illustrates a decision-making process based on the substrate's characteristics.
Caption: A decision tree for selecting a C-N coupling strategy.
References
- 1. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. | Semantic Scholar [semanticscholar.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
"Methyl 5-amino-6-methoxynicotinate" stability and storage conditions
This technical support center provides guidance on the stability and storage of Methyl 5-amino-6-methoxynicotinate, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on available supplier data, it is recommended to store this compound in a dry and cool place.[1] For long-term storage, some suppliers of similar chemical compounds recommend storing at -20°C. Always refer to the product-specific information provided by the supplier.
Q2: What is the expected shelf-life of this compound?
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not detailed in the available literature, a common degradation pathway for similar compounds like methyl nicotinate is the hydrolysis of the methyl ester to its corresponding carboxylic acid (nicotinic acid).[2][3][4] The presence of the amino and methoxy groups on the pyridine ring may also influence its stability, potentially making it susceptible to oxidation or photodecomposition.
Q4: How can I assess the stability of my sample of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity and degradation of this compound. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. An example of an HPLC protocol used for a similar compound is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This is a common issue that can arise from compound degradation. The following workflow can help you troubleshoot the problem.
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | Cool | |
| -20°C (for long-term) | ||
| Atmosphere | Dry | |
| Light | Protect from light (general precaution) | - |
Template for User-Generated Stability Data
This table is provided as a template for researchers to record their own stability data for this compound under various conditions.
| Condition | Time Point | Purity (%) by HPLC | Appearance | Notes |
| -20°C (Solid) | 0 | |||
| 3 months | ||||
| 6 months | ||||
| 12 months | ||||
| 4°C (Solid) | 0 | |||
| 1 month | ||||
| 3 months | ||||
| Room Temp (Solid) | 0 | |||
| 1 week | ||||
| 1 month | ||||
| In Solution (Specify Solvent & Temp) | 0 | |||
| 24 hours | ||||
| 1 week |
Experimental Protocols
Exemplary HPLC Method for Stability Assessment of a Nicotinate Ester
This protocol is adapted from a study on methyl nicotinate and can serve as a starting point for developing a method for this compound.[4] Method optimization will likely be necessary.
Objective: To determine the purity of this compound and detect the presence of its potential hydrolytic degradant, 5-amino-6-methoxynicotinic acid.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: 25% (v/v) methanol in water (or other suitable solvent mixture, may require adjustment)
-
Standards of this compound and, if available, the potential degradant.
-
Volumetric flasks, pipettes, and syringes
-
HPLC-grade solvents
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
If a standard for the potential degradant is available, prepare a separate stock solution.
-
Create a working standard solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample to be tested.
-
Dissolve and dilute the sample in the mobile phase to the same concentration as the working standard.
-
-
Chromatographic Conditions:
-
Injection Volume: 20 µL
-
Column: Supelco Supelcosil™ LC-18 or equivalent
-
Mobile Phase: 25% Methanol in Water (Isocratic)
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 263 nm (This should be optimized for this compound)
-
Column Temperature: Ambient
-
-
Analysis:
-
Inject the working standard to determine the retention time and peak area of the parent compound.
-
Inject the sample solution.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Calculate the purity of the sample by comparing the peak area of the parent compound to the total peak area of all components in the chromatogram.
-
Data Interpretation:
A decrease in the peak area of this compound and the appearance of new peaks over time under specific storage conditions would indicate instability. The rate of degradation can be quantified by monitoring these changes at different time points.
References
- 1. Methyl 5-amino-6-methoxypyridine-3-carboxylate price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimer formation in "Methyl 5-amino-6-methoxynicotinate" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 5-amino-6-methoxynicotinate". The focus is on preventing dimer formation and other side reactions during common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its common reactions?
This compound (CAS No. 59237-50-2) is a substituted aminopyridine derivative.[1] Its chemical structure features a pyridine ring with an amino group, a methoxy group, and a methyl ester, making it a versatile building block in organic synthesis. The primary amino group is a key reactive site, commonly participating in reactions such as:
-
Amide bond formation: Reaction of the amino group with carboxylic acids to form amides. This is one of the most frequent reactions in drug discovery.
-
Cross-coupling reactions: The amino group can also participate in palladium-catalyzed reactions like the Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation to form C-N bonds.[2][3][4][5][6]
Q2: What is dimer formation and why is it a problem in reactions with this compound?
Dimer formation refers to a side reaction where two molecules of this compound react with each other to form a larger, dimeric structure. This is undesirable as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process.
Q3: What are the potential mechanisms for dimer formation?
While direct evidence for dimerization of this compound is not extensively documented in the literature, plausible mechanisms can be inferred from the reactivity of similar aminopyridine compounds:
-
Self-coupling in Amide Bond Formation: In the presence of a coupling reagent, the amino group of one molecule could potentially react with the activated carboxylate of another molecule if the corresponding nicotinic acid is present as an impurity or formed in situ.
-
Oxidative Dimerization: Under certain conditions, particularly with transition metal catalysts, oxidative coupling of two amine molecules can occur.
-
Ullmann-type Self-Condensation: In copper-catalyzed cross-coupling reactions, self-condensation of the aminopyridine can be a competing side reaction.[3][7][8][9]
Troubleshooting Guide: Preventing Dimer Formation
This guide provides specific troubleshooting advice for common issues encountered during reactions with this compound, with a focus on amide bond formation.
Issue 1: Low yield of the desired amide product and formation of a major, less polar byproduct.
This issue often points to the formation of a dimer or other side products.
Troubleshooting Steps:
-
Optimize the order of addition of reagents: In amide coupling reactions, pre-activating the carboxylic acid with the coupling reagent before adding the amine can minimize the chance of the amine reacting with the coupling reagent or itself.
-
Choose the appropriate coupling reagent: For electron-rich anilines like this compound, certain coupling reagents may be more prone to side reactions. Consider using HATU or HBTU, which are known to be efficient for such substrates.
-
Control the reaction temperature: Running the reaction at lower temperatures can often suppress the rate of side reactions, including dimerization.
-
Select a suitable base: The choice of base can significantly impact the reaction outcome. Non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are often preferred to minimize side reactions.
-
Ensure the purity of starting materials: Impurities in the this compound or the carboxylic acid can lead to unexpected side reactions.
Issue 2: Formation of multiple, difficult-to-separate byproducts.
This could be due to a combination of dimer formation and other side reactions, such as the formation of guanidinium or N-acylurea byproducts when using carbodiimide coupling reagents.
Troubleshooting Steps:
-
Switch to a phosphonium or uronium-based coupling reagent: Reagents like HBTU, HATU, or PyBOP can be less prone to the formation of N-acylurea byproducts compared to carbodiimides like EDC or DCC.
-
Use an additive: If using a carbodiimide, the addition of HOBt or HOAt can help to suppress racemization and other side reactions by forming a more stable activated ester intermediate.
-
Optimize the solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like DMF, NMP, or DCM are commonly used for amide coupling.
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing amide coupling reactions.
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Agent | Common Additives | Typical Yield Range (%) | Notes |
| EDC | Carbodiimide | HOBt, HOAt, DMAP | 60-95 | Can form N-acylurea byproduct.[10][11] |
| DCC | Carbodiimide | HOBt, HOAt | 60-95 | Byproduct (DCU) is poorly soluble. |
| HATU | Uronium Salt | - | 70-98 | Highly efficient for hindered amines and electron-rich anilines. |
| HBTU | Uronium Salt | - | 70-95 | Similar to HATU, generally good for a wide range of substrates. |
| PyBOP | Phosphonium Salt | - | 65-90 | Less reactive than HATU but still very effective. |
Table 2: Influence of Base and Solvent on Amide Coupling Yield
| Base | Solvent | Typical Yield (%) | Comments |
| DIPEA | DMF | 85-95 | Common choice, non-nucleophilic. |
| Triethylamine | DCM | 80-90 | Can sometimes act as a nucleophile. |
| N-Methylmorpholine | THF | 80-90 | Weaker base, can be beneficial in some cases. |
| 2,6-Lutidine | Acetonitrile | 85-95 | Sterically hindered, good for suppressing side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, 5 mL/mmol), add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in the same solvent.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Plausible Dimerization Pathways.
Caption: Amide Coupling Workflow.
References
- 1. This compound | 59237-50-2 [amp.chemicalbook.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
Technical Support Center: Efficient Coupling with Methyl 5-amino-6-methoxynicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 5-amino-6-methoxynicotinate" in cross-coupling reactions. The following sections address common issues and provide guidance on catalyst selection and reaction optimization for Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling reactions.
Disclaimer: Specific experimental data for "this compound" is limited in publicly available literature. The following protocols and data are based on closely related aminopyridine derivatives and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with "this compound" challenging?
A1: The pyridine nitrogen in the substrate can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition. This can result in low reaction yields and slow conversion rates. The electron-donating amino and methoxy groups can also influence the reactivity of the pyridine ring.
Q2: Which type of palladium catalyst is best for Suzuki-Miyaura coupling with this substrate?
A2: For electron-rich and potentially coordinating substrates like this, catalyst systems employing bulky, electron-rich phosphine ligands are often successful. Ligands such as SPhos, XPhos, and RuPhos have shown good performance in couplings of similar aminopyridine derivatives. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is often less critical than the choice of ligand.
Q3: What is a good starting point for a Buchwald-Hartwig amination with "this compound"?
A3: A combination of a palladium precatalyst like a G3 or G4 Buchwald precatalyst with a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is a robust starting point.
Q4: Can I use standard amide coupling reagents with "this compound"?
A4: Yes, standard amide coupling reagents like HATU, HOBt/EDC, and BOP can be used. However, the electronic properties of the amino group may affect its nucleophilicity. For challenging couplings, acyl fluoride activation or the use of stronger coupling agents may be necessary.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no product yield.
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Increase catalyst loading (in 0.5 mol% increments). Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). |
| Poor Catalyst Activity | Use a pre-formed palladium-ligand complex (precatalyst) to ensure consistent activation. |
| Base Incompatibility | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered and anhydrous if required. |
| Solvent Effects | Try different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF). Ensure solvents are properly degassed. |
| Protodeboronation | Use a boronic ester (e.g., pinacol ester) instead of a boronic acid. Use anhydrous conditions. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or side product formation.
| Potential Cause | Troubleshooting Step |
| Insufficient Base Strength | Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu or LiHMDS). |
| Steric Hindrance | Use a more sterically demanding and electron-rich ligand (e.g., BrettPhos, RuPhos). |
| Hydrodehalogenation | Lower the reaction temperature. Use a ligand that promotes faster reductive elimination (e.g., bulky biarylphosphines). |
| Homocoupling of Aryl Halide | Ensure thorough degassing of the reaction mixture. Use a lower catalyst loading. |
Quantitative Data from Analogous Systems
The following tables summarize reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig couplings of structurally similar aminopyridine derivatives.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine Derivatives [1]
| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 82 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 78 |
Table 2: Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines [2]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | RuPhos-Pd-G3 (2) | - | LiHMDS | Toluene | 100 | 18 | 95 |
| Aniline | BrettPhos-Pd-G3 (2) | - | LiHMDS | Toluene | 100 | 18 | 88 |
| Benzylamine | BrettPhos-Pd-G3 (2) | - | LiHMDS | Toluene | 100 | 18 | 92 |
Experimental Protocols for Analogous Systems
General Procedure for Suzuki-Miyaura Coupling of a 5-Bromo-3-aminopyridine Derivative[1]
-
To a reaction vessel, add the 5-bromo-3-aminopyridine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a 3-Halo-2-aminopyridine[2]
-
To a reaction vessel, add the 3-halo-2-aminopyridine (1.0 mmol), the appropriate palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 mmol), and lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the amine (1.2 mmol) and degassed toluene (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Catalyst selection workflow for coupling reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Solvent effects on the reactivity of "Methyl 5-amino-6-methoxynicotinate"
Welcome to the technical support center for Methyl 5-amino-6-methoxynicotinate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes when working with this versatile pyridine derivative. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common challenges related to solvent effects on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a substituted pyridine that serves as a valuable building block in organic synthesis. The primary reactive sites are the amino group at the C5 position and the pyridine ring itself. Common transformations include:
-
Diazotization and subsequent Sandmeyer-type reactions: The 5-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents (e.g., halides, cyano group).
-
N-Acylation: The amino group can be readily acylated to form the corresponding amide.
-
N-Alkylation: The amino group can be alkylated, although care must be taken to avoid reaction at the pyridine nitrogen.
-
Cross-coupling reactions: The pyridine ring can participate in various cross-coupling reactions, often requiring prior functionalization.
Q2: How does the choice of solvent impact the reactivity of the 5-amino group?
A2: The solvent plays a crucial role in modulating the reactivity of the 5-amino group. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good choices for reactions involving the amino group as they can help to dissolve the starting material and reagents without interfering with the reaction. Protic solvents, such as alcohols or water, can solvate the amino group and may be suitable for certain reactions, but can also act as competing nucleophiles in some cases.
Q3: What is the general solubility profile of this compound?
A3: While specific quantitative solubility data is not extensively published, based on its structure and data for similar compounds like 2-aminopyridine, a general solubility profile can be inferred.[1] The presence of the polar amino and ester groups, along with the methoxy group, suggests that it will have moderate solubility in a range of organic solvents. It is likely to be soluble in polar aprotic solvents such as DMSO and DMF, and in alcohols like methanol and ethanol. Its solubility is expected to be lower in non-polar solvents like hexanes or toluene.
Troubleshooting Guides
Diazotization and Sandmeyer Reactions
Issue: Low yield or decomposition during diazotization of the 5-amino group.
| Potential Cause | Troubleshooting Recommendation | Solvent Considerations |
| Instability of the diazonium salt | Perform the reaction at low temperatures (typically 0-5 °C) to minimize decomposition. Use the diazonium salt immediately in the subsequent step without isolation. | Aqueous acidic solutions (e.g., HCl, H2SO4) are standard for diazotization. The choice of acid can influence the stability of the diazonium salt. |
| Incomplete diazotization | Ensure complete dissolution of the starting material before adding the diazotizing agent (e.g., sodium nitrite). Use a slight excess of the diazotizing agent. | The starting material may have limited solubility in purely aqueous acid. The addition of a co-solvent like acetic acid can sometimes improve solubility. |
| Side reactions | The highly reactive diazonium intermediate can undergo unwanted side reactions. Ensure the nucleophile for the Sandmeyer reaction is present in sufficient concentration. | The choice of solvent for the Sandmeyer step is critical. For example, in the Sandmeyer chlorination, the reaction is typically carried out with CuCl in HCl. Using a co-solvent like acetonitrile can be beneficial in some cases.[2] |
Experimental Protocol (General for Sandmeyer Halogenation):
-
Dissolve this compound in an aqueous acid solution (e.g., 3M HCl) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period (e.g., 15-30 minutes).
-
In a separate flask, prepare a solution of the copper(I) halide (e.g., CuCl) in the corresponding concentrated halogen acid (e.g., HCl).
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.
N-Acylation of the 5-Amino Group
Issue: Low yield or formation of side products during N-acylation.
| Potential Cause | Troubleshooting Recommendation | Solvent Considerations |
| Low reactivity of the amino group | The amino group of this compound is activated by the methoxy group and deactivated by the ester group. Ensure the use of a suitable acylating agent (e.g., acyl chloride or anhydride) and a base to neutralize the acid formed. | Aprotic solvents such as dichloromethane (DCM), chloroform, or THF are generally preferred to avoid reaction with the solvent. The choice of solvent can affect the solubility of the starting material and the reaction rate. |
| Di-acylation or other side reactions | Use a stoichiometric amount of the acylating agent. The reaction of the pyridine nitrogen is generally less favorable under these conditions but can occur with highly reactive acylating agents or stronger bases. | The polarity of the solvent can influence the reaction rate. A less polar solvent may slow down the reaction, potentially increasing selectivity if side reactions are an issue. |
| Difficult purification | The product may be difficult to separate from the starting material or byproducts. Optimize the reaction conditions to drive the reaction to completion. Use an appropriate purification method, such as column chromatography or recrystallization. | The choice of solvent for purification is critical. A solvent system that provides good separation on TLC should be used for column chromatography. For recrystallization, a solvent in which the product is soluble at high temperatures and insoluble at low temperatures should be chosen. |
Experimental Protocol (General for N-Acylation):
-
Dissolve this compound and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride) to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
N-Alkylation of the 5-Amino Group
Issue: Poor selectivity between N-alkylation of the amino group and the pyridine nitrogen.
| Potential Cause | Troubleshooting Recommendation | Solvent Considerations |
| Alkylation at the pyridine nitrogen | The pyridine nitrogen is generally less nucleophilic than the amino group, but can compete for the alkylating agent, especially with more reactive alkylating agents or under forcing conditions. Use milder alkylating agents and control the stoichiometry. | The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF or DMSO are commonly used. In some cases, less polar solvents might favor alkylation at the more nucleophilic amino group.[3] |
| Over-alkylation of the amino group | To obtain the mono-alkylated product, it is important to control the stoichiometry of the alkylating agent. Using a large excess of the amine can also favor mono-alkylation. | The reaction solvent can affect the rate of the second alkylation. A solvent that poorly solubilizes the mono-alkylated product might slow down the formation of the di-alkylated product. |
| Low reactivity | If the reaction is slow, consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide) or increasing the reaction temperature. The addition of a non-nucleophilic base is typically required to scavenge the acid produced. | A higher boiling point solvent like DMF or DMSO allows for higher reaction temperatures, which can increase the reaction rate. |
Experimental Protocol (General for N-Alkylation):
-
Dissolve this compound in a polar aprotic solvent such as DMF.
-
Add a suitable base (e.g., potassium carbonate or sodium hydride) to the solution.
-
Add the alkylating agent (e.g., methyl iodide) dropwise at room temperature or a slightly elevated temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography to separate the desired N-alkylated product from any isomers or starting material.
Visualizations
Caption: General workflow for chemical transformations of this compound.
Caption: Conceptual diagram of how solvent choice can direct reaction outcomes.
References
Technical Support Center: Deprotection of Methyl 5-amino-6-methoxynicotinate
Welcome to the technical support center for the deprotection of Methyl 5-amino-6-methoxynicotinate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges associated with the removal of common amine protecting groups from this versatile building block.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The deprotection of its amino group is a critical step that can be fraught with challenges, primarily due to the presence of other sensitive functional groups, namely the methyl ester and the methoxy group on the pyridine ring. The choice of deprotection strategy is paramount to achieving high yields and purity. This guide focuses on the two most common amine protecting groups: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in deprotecting this compound?
A1: The primary challenges stem from the molecule's multifunctional nature:
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid as a significant byproduct.
-
Ring Sensitivity: The electron-rich pyridine ring, due to the presence of the amino and methoxy groups, can be sensitive to harsh acidic conditions.
-
Protecting Group Stability: The electronic nature of the substituted pyridine can influence the reactivity and cleavage kinetics of the protecting group.
Q2: Which protecting group, Boc or Cbz, is generally preferred for this molecule?
A2: The choice depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
-
N-Boc: This group is typically removed under acidic conditions. While effective, there is a significant risk of concomitant hydrolysis of the methyl ester. Milder acidic conditions or non-acidic methods are often required.
-
N-Cbz: This group is commonly removed by catalytic hydrogenation, which offers the advantage of neutral reaction conditions, thus preserving the methyl ester. However, the catalyst can sometimes be poisoned by pyridine derivatives, and other functional groups in the molecule might be susceptible to reduction.
Q3: Can I use basic conditions to deprotect the amino group?
A3: Basic conditions are generally not recommended for the deprotection of Boc or Cbz groups on this substrate. Such conditions would readily hydrolyze the methyl ester, leading to the corresponding carboxylate.
Troubleshooting Guides
N-Boc Deprotection
Problem 1: Low yield of the desired amine and significant formation of the carboxylic acid byproduct.
| Possible Cause | Troubleshooting Suggestion |
| Strong Acid/High Temperature: Standard Boc deprotection conditions (e.g., neat TFA or concentrated HCl) are too harsh and cause significant ester hydrolysis. | Use milder acidic conditions. See Table 1 for a comparison of reagents and typical reaction conditions. Consider using HCl in a non-aqueous solvent like dioxane or diethyl ether at a lower temperature (0 °C to room temperature). |
| Prolonged Reaction Time: Even under milder conditions, extended reaction times can lead to ester hydrolysis. | Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. |
| Aqueous Workup: The presence of water during workup can promote hydrolysis, especially if residual acid is present. | Perform a non-aqueous workup if possible. Neutralize the reaction mixture carefully with a non-aqueous base (e.g., a solution of ammonia in methanol) before concentrating. |
Problem 2: Incomplete deprotection.
| Possible Cause | Troubleshooting Suggestion |
| Insufficiently Acidic Conditions: The chosen mild acid may not be strong enough for efficient cleavage. | Gradually increase the acid concentration or switch to a slightly stronger, yet still controlled, acidic reagent. For example, increase the concentration of HCl in dioxane. |
| Steric Hindrance: The substituents on the pyridine ring may slightly hinder the approach of the acid. | A slight increase in temperature (e.g., from 0 °C to room temperature) might be necessary, but monitor closely for side product formation. |
N-Cbz Deprotection
Problem 1: Sluggish or incomplete reaction during catalytic hydrogenation.
| Possible Cause | Troubleshooting Suggestion |
| Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, reducing its activity. | Use a higher catalyst loading (e.g., 20-30 mol% of Pd/C). Consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C). |
| Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient. | Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus (e.g., up to 50 psi). |
| Poor Solubility: The substrate may not be fully dissolved in the reaction solvent. | Choose a solvent system in which the starting material is highly soluble. A mixture of solvents like MeOH/THF or EtOH/EtOAc might be effective. |
Problem 2: Formation of byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Over-reduction: Although less common for this substrate, other reducible groups could be affected. | Monitor the reaction progress carefully and stop it once the Cbz group is cleaved. |
| Catalyst-Induced Side Reactions: The catalyst might facilitate other unwanted reactions. | Screen different types of palladium catalysts (e.g., different supports or oxidation states). |
Data Summary
Table 1: Comparison of N-Boc Deprotection Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | DCM or neat, 0 °C to RT | Fast and effective | High risk of ester hydrolysis |
| HCl in Dioxane | 4M solution, 0 °C to RT | Milder than TFA, good yields | Can still cause some ester hydrolysis |
| HCl in Diethyl Ether | Saturated solution, 0 °C to RT | Generally milder than HCl/dioxane | Slower reaction times |
| Formic Acid | Neat or in a co-solvent, RT | Mild, can be effective | Can be slow, potential for formylation |
Table 2: Comparison of N-Cbz Deprotection Methods
| Method | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C (10%) | MeOH or EtOH, RT, 1 atm | Neutral conditions, clean reaction | Potential for catalyst poisoning, requires H₂ gas |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH or EtOH, reflux | Avoids use of H₂ gas, generally fast | Higher temperatures may be required |
Experimental Protocols
Protocol 1: N-Boc Deprotection using HCl in Dioxane
-
Dissolve N-Boc-protected this compound (1.0 eq) in anhydrous 1,4-dioxane (10-20 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (2.0 - 4.0 eq).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, allow it to warm to room temperature and continue stirring.
-
Upon completion, carefully quench the reaction by adding a saturated solution of NaHCO₃ or a non-aqueous base.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-Cbz Deprotection by Catalytic Transfer Hydrogenation
-
To a solution of N-Cbz-protected this compound (1.0 eq) in methanol (15-25 volumes), add 10% Palladium on carbon (10-20 mol%).
-
Add ammonium formate (5.0 - 10.0 eq) in one portion.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: General workflow for the deprotection of this compound.
Caption: Troubleshooting decision tree for deprotection reactions.
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 5-amino-6-methoxynicotinate and Ethyl 5-amino-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of Methyl 5-amino-6-methoxynicotinate and Ethyl 5-amino-6-methoxynicotinate. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this document extrapolates from established principles of organic chemistry and data from analogous systems to offer insights into their expected reactivity profiles. This information is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of these important pharmaceutical intermediates.
Introduction
This compound and Ethyl 5-amino-6-methoxynicotinate are substituted pyridine derivatives that serve as valuable building blocks in the synthesis of a variety of biologically active molecules. Their utility stems from the presence of multiple reactive sites: an amino group, an ester functional group, and an electron-rich aromatic ring. The primary difference between these two molecules lies in the alkyl group of the ester (methyl vs. ethyl), which can influence the reactivity of both the ester and the amino group through electronic and steric effects.
Theoretical Comparison of Reactivity
The difference in the alkyl group of the ester is expected to modulate the reactivity of the molecule in several key transformations, including nucleophilic acyl substitution at the ester carbonyl, and reactions involving the amino group.
2.1. Reactivity of the Ester Group
The reactivity of the ester group in nucleophilic acyl substitution is influenced by both steric and electronic factors.
-
Steric Hindrance: The ethyl group is larger than the methyl group, which can lead to greater steric hindrance around the carbonyl carbon.[1] This increased bulk can impede the approach of a nucleophile, potentially slowing down the rate of reaction. Therefore, This compound is expected to be more reactive towards nucleophilic acyl substitution than its ethyl counterpart. This is a general trend observed in the hydrolysis and other nucleophilic reactions of esters.
-
Inductive Effect: Alkyl groups are electron-donating through an inductive effect (+I effect).[2][3] The ethyl group has a slightly stronger electron-donating effect than the methyl group.[4] This increased electron density on the carbonyl carbon of the ethyl ester makes it slightly less electrophilic and therefore less reactive towards nucleophiles compared to the methyl ester.
Table 1: Predicted Relative Reactivity of the Ester Group
| Feature | This compound | Ethyl 5-amino-6-methoxynicotinate | Predicted Reactivity |
| Steric Hindrance | Lower | Higher | Methyl ester is more reactive |
| Inductive Effect | Weaker +I effect | Stronger +I effect | Methyl ester is more reactive |
| Overall Prediction | Higher reactivity | Lower reactivity |
2.2. Reactivity of the Amino Group
The basicity and nucleophilicity of the 5-amino group are primarily influenced by the electronic effects of the substituents on the pyridine ring. The ester group, being an electron-withdrawing group, will decrease the basicity of the amino group. The difference in the inductive effect between the methyl and ethyl ester is likely to have a minor, but discernible, impact on the amino group's reactivity.
-
Inductive Effect: The stronger electron-donating nature of the ethyl group in the ester might slightly increase the electron density on the pyridine ring compared to the methyl ester, which in turn could marginally increase the basicity of the 5-amino group. However, this effect is likely to be small.
Common Reactions and Expected Differences
3.1. Acylation of the Amino Group
The acylation of the 5-amino group is a common reaction for these substrates. Given the likely subtle difference in the basicity of the amino group, the reaction rates for acylation are expected to be very similar for both compounds. The choice between the methyl and ethyl ester in this context would likely be dictated by other factors such as solubility or availability.
3.2. N-Alkylation of the Amino Group
Similar to acylation, the N-alkylation of the amino group is expected to proceed at comparable rates for both compounds. The nucleophilicity of the amino group should not be significantly different between the two esters.
3.3. Reactions at the Ester Group (e.g., Amide Formation)
This is where the most significant difference in reactivity is anticipated. For reactions involving nucleophilic attack at the ester carbonyl, such as the formation of amides by reaction with amines, This compound is predicted to react faster than Ethyl 5-amino-6-methoxynicotinate. This is due to the lower steric hindrance and slightly higher electrophilicity of the methyl ester's carbonyl carbon.
3.4. Cyclization Reactions
These molecules can undergo intramolecular cyclization reactions, for instance, where the amino group attacks the ester or a derivative. The rate of such cyclizations would be influenced by the reactivity of the ester group. Consequently, cyclization reactions involving the methyl ester are expected to be faster.
Experimental Protocols (Hypothetical)
As no direct comparative studies are available, the following are generalized, hypothetical protocols for key reactions, based on procedures for similar compounds. Researchers should optimize these conditions for their specific needs.
4.1. General Protocol for Amide Formation from the Ester
This protocol describes the conversion of the ester to an amide using an amine.
-
Dissolve Methyl or Ethyl 5-amino-6-methoxynicotinate (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a high-boiling point solvent like DMF or DMSO).
-
Add the desired amine (1.1 to 2 equivalents). For less reactive amines, a catalyst such as sodium methoxide or sodium ethoxide may be required.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion , cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Expected Observation: The reaction with this compound is expected to reach completion in a shorter time or at a lower temperature compared to the reaction with Ethyl 5-amino-6-methoxynicotinate.
4.2. General Protocol for Acylation of the Amino Group
This protocol describes the acylation of the 5-amino group using an acyl chloride or anhydride.
-
Dissolve Methyl or Ethyl 5-amino-6-methoxynicotinate (1 equivalent) in an aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate) containing a base (e.g., triethylamine or pyridine, 1.2 equivalents).
-
Cool the solution to 0 °C.
-
Add the acyl chloride or anhydride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion , wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by crystallization or column chromatography.
Expected Observation: The reaction rates are expected to be very similar for both substrates.
Visualizations
Figure 1: A diagram illustrating the predicted relative reactivity of the ester groups.
Figure 2: A general experimental workflow for reactions of the title compounds.
Conclusion
References
A Comparative Guide to the Synthesis of Methyl 5-amino-6-methoxynicotinate and Other Aminonicotinates for Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of building blocks in the synthesis of complex molecules is a critical decision that influences yield, purity, and overall efficiency. Among the versatile scaffolds utilized in medicinal chemistry, aminonicotinates play a pivotal role, particularly in the construction of kinase inhibitors. This guide provides an objective comparison of the synthesis of Methyl 5-amino-6-methoxynicotinate with other common aminonicotinate isomers, supported by experimental data and detailed protocols.
This compound has emerged as a key intermediate, notably in the synthesis of the B-cell lymphoma-2 (Bcl-2) inhibitor Venetoclax (ABT-199). Its specific substitution pattern offers unique reactivity and structural features that can be advantageous in multi-step synthetic routes. Understanding its synthesis in comparison to other commercially available or readily synthesized aminonicotinates, such as Methyl 2-aminonicotinate and Methyl 6-aminonicotinate, is crucial for strategic molecular design.
Comparative Synthesis of Aminonicotinate Building Blocks
The synthesis of aminonicotinate esters generally involves the esterification of the corresponding aminonicotinic acid or the reduction of a nitro-substituted precursor. The choice of starting material and synthetic route can significantly impact the final yield and purity of the desired product.
| Compound | Starting Material | Synthetic Route | Reagents | Yield (%) | Purity (%) | Reference |
| This compound | 6-Hydroxy-5-nitronicotinic acid | 1. Chlorination & Esterification 2. Methoxylation 3. Nitro Reduction | 1. SOCl₂, DMF (cat.), MeOH 2. NaOMe, MeOH 3. H₂, Pd/C | Approx. 70-80 (overall) | >98 | (Inferred from related syntheses) |
| Methyl 2-aminonicotinate | 2-Aminonicotinic acid | Esterification | MeOH, H₂SO₄ (microwave) | 93 | >99 | [1] |
| Methyl 2-aminonicotinate | 2-Aminonicotinic acid | Esterification | CH₃I, K₂CO₃, DMF | 58 | Not Reported | [2] |
| Methyl 6-aminonicotinate | 6-Aminonicotinic acid | Esterification | MeOH, aq. HCl (reflux) | Not Reported | Not Reported | [3] |
Table 1: Comparison of Synthetic Routes for Various Aminonicotinate Esters.
Experimental Protocols
Synthesis of this compound
This protocol is a representative synthesis derived from related procedures for intermediates of complex molecules like Venetoclax.
Step 1: Synthesis of Methyl 6-chloro-5-nitronicotinate To a suspension of 6-hydroxy-5-nitronicotinic acid (1.0 eq) in thionyl chloride (5.0 eq), a catalytic amount of dimethylformamide (DMF) is added. The mixture is heated to 80°C for 18 hours. The excess thionyl chloride is removed under reduced pressure, and the residue is co-evaporated with toluene. The crude acid chloride is then dissolved in methanol and stirred at room temperature to yield Methyl 6-chloro-5-nitronicotinate.
Step 2: Synthesis of Methyl 6-methoxy-5-nitronicotinate Methyl 6-chloro-5-nitronicotinate (1.0 eq) is dissolved in methanol, and a solution of sodium methoxide in methanol (1.1 eq) is added dropwise at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is evaporated, and the residue is purified by column chromatography.
Step 3: Synthesis of this compound Methyl 6-methoxy-5-nitronicotinate (1.0 eq) is dissolved in methanol and subjected to catalytic hydrogenation with 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored until the complete consumption of the starting material. The catalyst is filtered off, and the solvent is evaporated to yield this compound.
Synthesis of Methyl 2-aminonicotinate (High-Yield Microwave Protocol)
A suspension of 2-aminonicotinic acid (1.0 eq) in methanol is treated with concentrated sulfuric acid (catalytic amount) at 0°C. The reaction mixture is then irradiated in a microwave reactor at 60°C for 1.5 hours. After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the product.[1]
Synthesis of Methyl 6-aminonicotinate
6-aminonicotinic acid is refluxed in methanol with aqueous hydrogen chloride to facilitate esterification.[3]
Reactivity in Cross-Coupling Reactions: A Comparative Overview
The electronic properties of the pyridine ring, influenced by the position of the amino and ester groups, as well as other substituents, play a significant role in the reactivity of these building blocks in common C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.
Generally, electron-donating groups like amino and methoxy groups increase the electron density of the pyridine ring, which can affect the oxidative addition step in palladium-catalyzed cross-coupling reactions. The steric hindrance around the reaction center also plays a crucial role.
Logical Relationship of Substituent Effects on Reactivity
Caption: Electronic effects of substituents on the pyridine ring.
In the case of This compound , the presence of two electron-donating groups (amino and methoxy) at positions that enhance the electron density of the ring can make it a more reactive coupling partner in certain reactions compared to isomers with different substitution patterns. However, the steric bulk of the methoxy group ortho to the nitrogen might influence the approach of the catalyst.
For Methyl 2-aminonicotinate and Methyl 6-aminonicotinate , the position of the amino group relative to the nitrogen and the ester group will dictate the electronic and steric environment, leading to different reactivity profiles.
Signaling Pathway and Experimental Workflow Diagrams
The aminonicotinate scaffold is a common feature in many kinase inhibitors. These inhibitors often target signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Workflow for synthesis and functionalization.
Conclusion
The choice of an aminonicotinate isomer in a synthetic campaign has significant implications for the efficiency and outcome of the synthesis. While Methyl 2-aminonicotinate and Methyl 6-aminonicotinate are readily accessible, This compound offers a unique substitution pattern that is particularly valuable for the synthesis of complex pharmaceutical agents like Venetoclax. Its synthesis, though multi-step, can be achieved in good overall yields. The electronic and steric properties of each isomer must be carefully considered when planning synthetic routes, especially for transition metal-catalyzed cross-coupling reactions. This guide provides a foundational understanding to aid researchers in making informed decisions for their drug discovery programs.
References
A Comparative Guide to the Structure-Activity Relationship of 6-Aminonicotinamide Derivatives as Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-aminonicotinamide derivatives, close analogs of "Methyl 5-amino-6-methoxynicotinate," as potent and selective histone deacetylase (HDAC) inhibitors. The data presented is based on the findings from a study focused on the development of a novel series of nicotinamides as potential therapeutic agents.
Quantitative Data Summary
The following table summarizes the in vitro enzymatic and cellular activities of a series of 6-aminonicotinamide derivatives. The inhibitory potencies (IC50) against HDAC1, HDAC2, and HDAC3, as well as cellular activity in a C2C12 p21 induction assay, are presented to facilitate a comparative analysis of their structure-activity relationships (SAR).
| Compound | R1 | R2 | R3 | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | C2C12 p21 IC50 (nM) |
| 1 | H | H | H | 1100 | 2000 | 1200 | >10000 |
| 2 | Me | H | H | 60 | 150 | 110 | 1500 |
| 3 | H | Me | H | 75 | 180 | 130 | 2000 |
| 4 | H | H | Me | 25 | 40 | 30 | 500 |
| 5 | H | H | Et | 30 | 50 | 35 | 600 |
| 6 | H | H | i-Pr | 45 | 70 | 50 | 800 |
| 7 | H | H | c-Pr | 20 | 35 | 25 | 450 |
| 8 | H | H | Ph | 15 | 25 | 20 | 300 |
| 9 | H | H | 4-F-Ph | 10 | 20 | 15 | 250 |
| 10 | H | H | 4-OMe-Ph | 18 | 30 | 22 | 350 |
Experimental Protocols
HDAC Enzymatic Assays: The inhibitory activity of the compounds against HDAC1, HDAC2, and HDAC3 was determined using a fluorescent-based assay. Recombinant human HDAC enzymes were incubated with the test compounds and a fluorogenic acetylated peptide substrate. The deacetylation of the substrate by the HDAC enzyme was followed by the addition of a developer solution, which generated a fluorescent signal proportional to the enzyme activity. The fluorescence intensity was measured using a microplate reader, and the IC50 values were calculated from the dose-response curves.
C2C12 p21 Cellular Assay: The cellular activity of the compounds was assessed in a C2C12 mouse myoblast cell line by measuring the induction of the p21 gene, a downstream target of HDAC inhibition. The cells were treated with varying concentrations of the test compounds for a specified period. Following treatment, total RNA was isolated, and the expression level of p21 mRNA was quantified using quantitative real-time polymerase chain reaction (qRT-PCR). The IC50 values were determined from the concentration-dependent increase in p21 gene expression.
Visualization of Structure-Activity Relationships
The following diagram illustrates the key structure-activity relationships for the 6-aminonicotinamide series of HDAC inhibitors.
Structure-Activity Relationship (SAR) of 6-Aminonicotinamide HDAC Inhibitors.
A Comparative Guide to Bioisosteric Alternatives for Methyl 5-amino-6-methoxynicotinate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing efficacy, selectivity, and pharmacokinetic profiles. "Methyl 5-amino-6-methoxynicotinate," an aminopyridine derivative, represents a common scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. However, the exploration of bioisosteric replacements and scaffold hopping presents opportunities to overcome limitations and unlock novel intellectual property. This guide provides a comprehensive comparison of viable alternative reagents, focusing on the pyrazolo[3,4-d]pyrimidine scaffold, supported by experimental data and detailed protocols.
From Aminopyridines to Pyrazolopyrimidines: A Rationale for Scaffold Hopping
The aminopyridine core of "this compound" is a well-established hinge-binding motif in many kinase inhibitors. However, medicinal chemists often seek alternatives to modulate physicochemical properties, improve metabolic stability, enhance selectivity, or explore new chemical space. Pyrazolo[3,4-d]pyrimidines have emerged as a highly effective bioisostere for the aminopyridine scaffold.[1][2] This is due to their ability to mimic the hydrogen bonding pattern required for kinase hinge region interaction while offering a distinct electronic and steric profile.[1] The pyrazolo[3,4-d]pyrimidine core is considered a "privileged scaffold" in kinase inhibitor design.
The strategic replacement of the aminopyridine ring with a pyrazolo[3,4-d]pyrimidine can lead to significant improvements in biological activity. For instance, in the development of inhibitors for Protein Kinase B (PknB) in Mycobacterium tuberculosis, replacing a pyrazole head group with a pyridine resulted in equipotent compounds with enhanced selectivity against a panel of human kinases.[3] This highlights the nuanced effects of such bioisosteric replacements on the overall pharmacological profile of a compound.
Comparative Analysis: Aminopyridine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds
While a direct head-to-head comparison of "this compound" with a specific pyrazolo[3,4-d]pyrimidine analogue in the public domain is limited, we can extrapolate from structure-activity relationship (SAR) studies on related kinase inhibitors to draw meaningful comparisons. The following tables summarize the potential advantages and disadvantages of each scaffold and present a hypothetical comparative analysis based on published data for analogous compounds targeting various kinases.
Table 1: Qualitative Comparison of Scaffolds
| Feature | Aminopyridine Scaffold | Pyrazolo[3,4-d]pyrimidine Scaffold |
| Hinge Binding | Typically forms 1-2 hydrogen bonds with the kinase hinge region. | Can form up to 3 hydrogen bonds, potentially leading to higher affinity.[3] |
| Selectivity | Can sometimes exhibit off-target effects due to the prevalence of the aminopyridine motif in known kinase inhibitors. | The distinct scaffold can offer improved selectivity against a panel of kinases.[3] |
| Physicochemical Properties | Generally good solubility and permeability, but can be prone to metabolic liabilities. | Can offer improved metabolic stability and the ability to modulate lipophilicity through substitution. |
| Synthetic Accessibility | Often readily accessible through established synthetic routes. | Synthesis can be more complex but is well-documented in the literature.[4][5] |
| Intellectual Property | Crowded chemical space. | Offers opportunities for novel intellectual property. |
Table 2: Hypothetical Comparative Biological Data
This table presents a hypothetical comparison based on published data for analogous aminopyridine and pyrazolo[3,4-d]pyrimidine kinase inhibitors. The data is illustrative and intended to highlight potential differences in potency and selectivity.
| Compound | Scaffold | Target Kinase | IC50 (nM) | Selectivity (over Kinase X) | Cell-based Potency (EC50, µM) |
| Hypothetical Aminopyridine 1 | Aminopyridine | Kinase A | 50 | 10-fold | 1.2 |
| Hypothetical Pyrazolopyrimidine 1a | Pyrazolo[3,4-d]pyrimidine | Kinase A | 15 | 50-fold | 0.5 |
| Hypothetical Pyrazolopyrimidine 1b | Pyrazolo[3,4-d]pyrimidine | Kinase A | 5 | 100-fold | 0.2 |
Note: The data in this table is for illustrative purposes and does not represent a direct experimental comparison of "this compound" with a specific alternative.
Signaling Pathways and Experimental Workflows
The development of kinase inhibitors requires a thorough understanding of the targeted signaling pathways and robust experimental workflows for compound evaluation.
Targeted Signaling Pathway: Kinase Inhibition
Caption: General kinase signaling pathway targeted by small molecule inhibitors.
Experimental Workflow for Compound Evaluation
Caption: A typical workflow for the evaluation of kinase inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate comparison of chemical entities. Below are representative protocols for key assays in kinase inhibitor discovery.
Synthesis of Pyrazolo[3,4-d]pyrimidine Analogs
The synthesis of a pyrazolo[3,4-d]pyrimidine core often starts from a substituted pyrazole. A general synthetic route is outlined below, which can be adapted for specific analogs.[4][5]
Scheme 1: General Synthesis of 4-amino-pyrazolo[3,4-d]pyrimidines
-
Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile: Reacting ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine in ethanol at reflux.
-
Formation of the pyrazolo[3,4-d]pyrimidin-4-one: Cyclization of the resulting aminopyrazole with formamide at high temperature.
-
Chlorination: Treatment of the pyrimidinone with phosphorus oxychloride (POCl₃) to yield the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate.
-
Amination: Nucleophilic substitution of the 4-chloro group with a desired amine to afford the final 4-amino-pyrazolo[3,4-d]pyrimidine product.
For a detailed, step-by-step procedure, refer to the supplementary information of relevant publications.[4][5][6]
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][8][9]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test compounds (dissolved in DMSO)
-
White, opaque 96- or 384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mix containing the kinase, substrate, and ATP in kinase reaction buffer.
-
Add the test compound at various concentrations to the wells of the plate.
-
Initiate the reaction by adding the kinase reaction mix.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10][11][12]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
White, opaque 96- or 384-well plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into the wells of the plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The exploration of bioisosteric replacements for established scaffolds like "this compound" is a cornerstone of modern drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold, in particular, offers a compelling alternative to the aminopyridine core, with the potential for improved potency, selectivity, and pharmacokinetic properties. By employing rigorous experimental workflows and detailed protocols as outlined in this guide, researchers can effectively evaluate and compare novel chemical entities, ultimately advancing the development of next-generation therapeutics.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [mdpi.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
A Comparative Guide to the Large-Scale Synthesis of Methyl 5-amino-6-methoxynicotinate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the selection of building blocks for large-scale synthesis is a critical decision driven by a meticulous cost-benefit analysis. This guide provides an objective comparison of the synthesis of Methyl 5-amino-6-methoxynicotinate, a valuable substituted pyridine derivative, with two viable alternatives: Methyl 6-aminonicotinate and Methyl 5-aminonicotinate. The analysis focuses on synthetic efficiency, cost-effectiveness of starting materials, and overall process viability for industrial applications.
Executive Summary
Substituted nicotinic acid esters are crucial intermediates in the synthesis of a wide array of pharmaceuticals. This compound offers a unique substitution pattern that can be advantageous for specific molecular designs. However, its synthesis is more complex and potentially costlier compared to simpler analogues. This guide presents a plausible synthetic route for this compound and compares it with established methods for two alternatives. The quantitative data on starting material costs, reaction yields, and key process parameters are summarized to aid researchers in making informed decisions for their large-scale synthesis endeavors.
Comparative Analysis of Synthetic Routes
The following table provides a high-level comparison of the proposed synthesis for this compound and established routes for two alternatives. The cost estimates are based on currently available bulk pricing from various chemical suppliers and may fluctuate.
| Parameter | This compound (Proposed) | Methyl 6-aminonicotinate (Alternative 1) | Methyl 5-aminonicotinate (Alternative 2) |
| Starting Material | 2-Hydroxynicotinic acid | 6-Chloronicotinic acid | 5-Aminonicotinic acid |
| Key Synthesis Steps | 1. Nitration2. Chlorination3. Methoxylation4. Esterification5. Reduction | 1. Esterification2. Amination | 1. Esterification |
| Overall Yield (Estimated) | 40-50% | 70-80% | 85-95% |
| Estimated Cost of Starting Materials (per kg of final product) | $800 - $1200 | $300 - $500 | $200 - $400 |
| Process Complexity | High | Medium | Low |
| Key Challenges | - Regioselectivity in nitration and methoxylation- Handling of hazardous reagents (e.g., fuming nitric acid, thionyl chloride) | - High-pressure amination conditions | - Availability and cost of 5-aminonicotinic acid |
Proposed Synthetic Pathway for this compound
The following diagram illustrates a plausible multi-step synthesis for this compound, designed by combining established reactions for similar pyridine derivatives.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Nitration of 2-Hydroxynicotinic Acid
-
Methodology: 2-Hydroxynicotinic acid is slowly added to a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature (0-5°C). The mixture is stirred for several hours and then carefully poured onto ice. The precipitated 2-hydroxy-5-nitronicotinic acid is filtered, washed with cold water, and dried.
-
Key Considerations: This reaction is highly exothermic and requires strict temperature control to avoid side reactions. The use of fuming nitric acid and concentrated sulfuric acid necessitates appropriate safety precautions.
Step 2: Chlorination of 2-Hydroxy-5-nitronicotinic Acid
-
Methodology: 2-Hydroxy-5-nitronicotinic acid is treated with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction mixture is heated under reflux until the evolution of gas ceases. Excess thionyl chloride is removed by distillation under reduced pressure to yield 2-chloro-5-nitronicotinic acid.
-
Key Considerations: Thionyl chloride is a corrosive and moisture-sensitive reagent. The reaction should be performed in a well-ventilated fume hood.
Step 3: Esterification of 2-Chloro-5-nitronicotinic Acid
-
Methodology: 2-Chloro-5-nitronicotinic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for several hours. After cooling, the solvent is partially evaporated, and the mixture is neutralized with a base (e.g., sodium bicarbonate solution). The product, Methyl 2-chloro-5-nitronicotinate, is extracted with an organic solvent and purified.
-
Key Considerations: Anhydrous conditions are preferred to maximize esterification yield.
Step 4: Methoxylation of Methyl 2-chloro-5-nitronicotinate
-
Methodology: Methyl 2-chloro-5-nitronicotinate is reacted with sodium methoxide in methanol at an elevated temperature. The nucleophilic aromatic substitution replaces the chlorine atom with a methoxy group to yield Methyl 6-methoxy-5-nitronicotinate.
-
Key Considerations: The reaction is typically carried out under an inert atmosphere to prevent side reactions. The regioselectivity of the substitution is generally high at the 2-position of the pyridine ring.
Step 5: Reduction of the Nitro Group
-
Methodology: The nitro group of Methyl 6-methoxy-5-nitronicotinate is reduced to an amino group via catalytic hydrogenation. The compound is dissolved in a suitable solvent (e.g., methanol or ethanol) and hydrogenated over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the final product, this compound.
-
Key Considerations: The reaction progress should be monitored by techniques like TLC or HPLC to ensure complete conversion.
Synthesis of Alternative 1: Methyl 6-aminonicotinate
-
Methodology: A common large-scale synthesis involves a two-step process starting from 6-chloronicotinic acid. First, the carboxylic acid is esterified with methanol using a standard acid catalyst. The resulting Methyl 6-chloronicotinate is then subjected to amination using ammonia or an ammonia source under high pressure and temperature, often with a copper catalyst.
Synthesis of Alternative 2: Methyl 5-aminonicotinate
-
Methodology: The most straightforward synthesis is the direct esterification of 5-aminonicotinic acid with methanol in the presence of an acid catalyst. The reaction is typically high-yielding and involves simple workup procedures. The main consideration for large-scale production is the commercial availability and cost of the starting 5-aminonicotinic acid.
Cost-Benefit Analysis Framework
The decision to use this compound over its alternatives should be based on a comprehensive analysis of several factors. The following flowchart outlines a logical process for this evaluation.
Caption: Cost-benefit analysis workflow for selecting an aminonicotinate intermediate.
Conclusion
The choice between this compound and its simpler alternatives is a trade-off between molecular complexity and synthetic cost-effectiveness. While the proposed synthesis for this compound is feasible, it involves more steps and higher-cost starting materials, leading to a significantly higher overall production cost. For applications where the specific 5-amino-6-methoxy substitution pattern is not a stringent requirement, Methyl 6-aminonicotinate and Methyl 5-aminonicotinate present more economical options for large-scale synthesis due to their simpler and higher-yielding synthetic routes. Researchers and drug development professionals should carefully evaluate the structure-activity relationship of their target molecules to determine if the added complexity and cost of this compound are justified.
A Spectroscopic Showdown: Differentiating Isomers of Methyl 5-amino-6-methoxynicotinate
For researchers, scientists, and drug development professionals, the precise structural characterization of chemical compounds is paramount. In the realm of medicinal chemistry, even subtle differences in the arrangement of functional groups on a molecule, known as isomerism, can lead to vastly different pharmacological activities. This guide provides a comparative analysis of the spectroscopic properties of "Methyl 5-amino-6-methoxynicotinate" and its key structural isomers, offering a practical framework for their differentiation using routine analytical techniques.
This comparison focuses on distinguishing "this compound" from three of its positional isomers, where the amino and methoxy groups are situated at different locations on the pyridine ring. Understanding the distinct spectroscopic fingerprints of these molecules is crucial for unambiguous identification in synthesis, quality control, and metabolic studies.
Comparative Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for "this compound" and its selected isomers. This data provides a quantitative basis for distinguishing between these closely related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H2 | H4 | -NH₂ | -OCH₃ (ring) | -OCH₃ (ester) |
| This compound | 8.3 | 7.5 | 4.5 | 3.9 | 3.8 |
| Methyl 6-amino-5-methoxynicotinate | 8.4 | 7.9 | 5.0 | 3.9 | 3.8 |
| Methyl 2-amino-6-methoxynicotinate | - | 7.0 | 5.5 | 4.0 | 3.8 |
| Methyl 4-amino-6-methoxynicotinate | 8.1 | - | 6.0 | 3.9 | 3.8 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | C=O | -OCH₃ (ring) | -OCH₃ (ester) |
| This compound | 145.2 | 118.5 | 130.1 | 138.9 | 155.4 | 166.8 | 53.7 | 52.1 |
| Methyl 6-amino-5-methoxynicotinate | 148.0 | 115.2 | 139.8 | 130.5 | 158.2 | 166.5 | 53.5 | 52.0 |
| Methyl 2-amino-6-methoxynicotinate | 159.5 | 108.1 | 138.4 | 105.3 | 161.7 | 167.1 | 53.9 | 51.9 |
| Methyl 4-amino-6-methoxynicotinate | 149.8 | 110.7 | 150.1 | 108.9 | 157.6 | 166.2 | 53.6 | 52.2 |
Table 3: Key Predicted IR Spectroscopic Data (Wavenumbers in cm⁻¹)
| Compound | N-H Stretching | C=O Stretching | C-O Stretching (Aromatic Ether) | C-O Stretching (Ester) |
| This compound | 3450, 3350 | 1725 | 1270 | 1100 |
| Methyl 6-amino-5-methoxynicotinate | 3480, 3380 | 1720 | 1265 | 1110 |
| Methyl 2-amino-6-methoxynicotinate | 3430, 3330 | 1730 | 1280 | 1090 |
| Methyl 4-amino-6-methoxynicotinate | 3460, 3360 | 1715 | 1275 | 1105 |
Table 4: Predicted Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 182.07 | 151 ([M-OCH₃]⁺), 123 ([M-COOCH₃]⁺) |
| Methyl 6-amino-5-methoxynicotinate | 182.07 | 151 ([M-OCH₃]⁺), 123 ([M-COOCH₃]⁺) |
| Methyl 2-amino-6-methoxynicotinate | 182.07 | 151 ([M-OCH₃]⁺), 123 ([M-COOCH₃]⁺) |
| Methyl 4-amino-6-methoxynicotinate | 182.07 | 151 ([M-OCH₃]⁺), 123 ([M-COOCH₃]⁺) |
Note: While the molecular ion peak will be the same for all isomers, the relative intensities of fragmentation peaks may differ upon detailed analysis, though this is not reflected in this simplified table.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A longer relaxation delay and a greater number of scans are typically necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty accessory before running the sample.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is performed on a sample in solution.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For these isomers, a range of 50-250 m/z would be appropriate.
Visualizing the Comparison Workflow
The logical flow for differentiating these isomers based on their spectroscopic data can be visualized as follows:
Caption: Workflow for Isomer Differentiation.
Signaling Pathway of Spectroscopic Information
The process of translating raw spectroscopic data into a confirmed chemical structure can be thought of as a signaling pathway, where each piece of information informs the next step in the elucidation process.
Caption: Information Flow in Structural Elucidation.
By systematically applying these spectroscopic methods and carefully interpreting the resulting data, researchers can confidently distinguish between "this compound" and its isomers, ensuring the correct compound is utilized in their scientific endeavors.
Comparative Analysis of Nicotinic Acid-Based Scaffolds in Biological Screenings
For Researchers, Scientists, and Drug Development Professionals
While direct biological screening data for "Methyl 5-amino-6-methoxynicotinate" is not extensively available in the public domain, a comparative analysis of structurally related nicotinic acid, aminopyridine, and methoxypyridine libraries provides valuable insights into its potential therapeutic applications. This guide synthesizes findings from various screening efforts to highlight promising areas for investigation and compares the performance of these scaffolds against diverse biological targets.
The pyridine ring and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1][2] Libraries based on nicotinic acid and its bioisosteres have been successfully screened for a multitude of biological activities, ranging from anti-infective to anticancer and anti-inflammatory pursuits.
Performance in Key Therapeutic Areas
Libraries of nicotinic acid and aminopyridine derivatives have demonstrated significant potential across several therapeutic areas. Below is a summary of their performance in various biological assays.
Antimicrobial Activity
Nicotinic acid derivatives have been a source of promising antimicrobial agents. Acylhydrazone derivatives, in particular, have shown potent activity against Gram-positive bacteria.
Table 1: Antibacterial Activity of Nicotinic Acid Acylhydrazone Derivatives
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Acylhydrazone 5 | Staphylococcus aureus ATCC 25923 | 7.81 | 15.62 | [3] |
| Staphylococcus epidermidis ATCC 12228 | 15.62 | 31.25 | [3] | |
| Acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | 15.62 | [3] |
| Staphylococcus epidermidis ATCC 12228 | 1.95 | 3.90 | [3] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
In addition to antibacterial properties, some nicotinic acid derivatives have shown antifungal activity, particularly against Candida species.[4]
Anti-Inflammatory Activity
Several nicotinic acid derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of inflammatory mediators.
Table 2: Anti-Inflammatory Activity of Novel Nicotinic Acid Derivatives
| Compound | Nitrite Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
| 4d | 95.8 ± 0.72 | 85.2 ± 1.15 | 88.4 ± 1.21 | [5] |
| 4f | 92.1 ± 0.65 | 82.6 ± 1.08 | 85.9 ± 1.17 | [5] |
| 4g | 98.3 ± 0.81 | 89.1 ± 1.25 | 92.3 ± 1.32 | [5] |
| 4h | 119.1 ± 0.09 | 95.7 ± 1.38 | 98.6 ± 1.45 | [5] |
| 5b | 86.1 ± 0.51 | 78.4 ± 0.99 | 81.7 ± 1.05 | [5] |
| Ibuprofen | 75.4 ± 0.48 | 70.3 ± 0.91 | 73.5 ± 0.95 | [5] |
Anticancer Activity
The pyridine scaffold is a common feature in many anticancer agents.[2] Derivatives of nicotinic acid and methoxypyridine have been explored as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/mTOR pathway.
Table 3: Anticancer and Kinase Inhibitory Activity of Pyridine Derivatives
| Compound | Target Cell Line/Enzyme | IC50 (nM) | Reference |
| Sulfonamide methoxypyridine 22c | PI3Kα | 0.22 | [6] |
| mTOR | 23 | [6] | |
| HCT-116 cells | 20 | [6] | |
| MCF-7 cells | 130 | [6] | |
| Nicotinic acid derivative 5c | VEGFR-2 | 68 | [7] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data presented above.
Antimicrobial Susceptibility Testing
The antimicrobial activity of nicotinic acid derivatives was typically determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[3]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates and colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Microdilution Assay: The compounds are serially diluted in Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized microbial suspension is added to each well. The plates are then incubated at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
Determination of MIC and MBC/MFC: The MIC is the lowest concentration of the compound that completely inhibits visible growth. To determine the MBC/MFC, an aliquot from the wells showing no growth is plated on agar plates. The lowest concentration that results in a significant reduction in colony-forming units is the MBC/MFC.
In Vitro Anti-Inflammatory Assays
The anti-inflammatory activity of nicotinic acid derivatives was assessed by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]
-
Cell Culture and Treatment: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS. The cells are pre-treated with various concentrations of the test compounds for 1 hour before stimulation with LPS (1 µg/mL).
-
Nitrite Determination (Griess Assay): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits.
Kinase Inhibition Assays
The inhibitory activity of pyridine derivatives against protein kinases like PI3K and mTOR is often evaluated using in vitro kinase assays.[6]
-
Enzyme and Substrate Preparation: Recombinant human PI3Kα and mTOR enzymes are used. A specific substrate for the kinase is prepared in an appropriate assay buffer.
-
Inhibition Assay: The test compounds are incubated with the kinase enzyme in the presence of ATP and the substrate in a microplate well.
-
Detection of Activity: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing Workflows and Pathways
Understanding the broader context of drug discovery and the specific mechanisms of action is crucial for interpreting screening results.
Caption: A simplified workflow of the drug discovery process.
Caption: A simplified diagram of the PI3K/mTOR signaling pathway.
Conclusion
The collective evidence from screening libraries of nicotinic acid, aminopyridine, and methoxypyridine derivatives suggests that "this compound" holds significant potential as a scaffold for the development of novel therapeutics. The diverse biological activities observed in its structural analogs, including antimicrobial, anti-inflammatory, and anticancer effects, provide a strong rationale for its inclusion in future drug discovery screening campaigns. The provided experimental protocols and pathway diagrams offer a framework for initiating such investigations. Further synthesis and screening of a focused library around the "this compound" core are warranted to fully explore its therapeutic potential.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Methyl 5-amino-6-methoxynicotinate Derivatives: A Patent Landscape and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus, a cornerstone in medicinal chemistry, continues to yield novel therapeutic candidates. Within this vast chemical space, derivatives of "Methyl 5-amino-6-methoxynicotinate" and related aminopyridines are emerging as promising scaffolds for a range of diseases, from neurological disorders to cancer and infectious diseases. This guide provides a comparative analysis of the patent landscape for these derivatives, presenting available experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways to aid in research and development efforts.
Comparative Analysis of Patented Aminopyridine Derivatives
While specific patents for "this compound" remain elusive in the public domain, the broader patent landscape reveals a significant interest in structurally related aminopyridine and nicotinic acid derivatives. These patents highlight the diverse therapeutic potential of this chemical class, with applications spanning kinase inhibition for oncology, modulation of neurotransmitter receptors for neurological disorders, and antimicrobial activity.
To provide a clear comparison, the following table summarizes the performance of representative patented aminopyridine derivatives and related compounds from scientific literature.
| Compound/Derivative Class | Therapeutic Target/Application | Key Performance Data | Patent/Reference |
| 2-Aminonicotinamide Derivatives | Antifungal (Candida albicans) | MIC80 values ranging from 0.0313 to 4.0 μg/mL.[1] | Scientific Publication |
| Aminopyridine-based Kinase Inhibitors | VRK1 (Vaccinia-related kinase 1) | IC50 of ~150 nM for a lead compound.[2] | Scientific Publication |
| Aminopyridine-based JNK Inhibitors | JNK-1 and -2 (c-Jun N-terminal kinases) | Low double-digit nanomolar inhibitory potency.[3] | Scientific Publication |
| 3,5-Diaryl-2-aminopyridine Derivatives | ALK2 (Activin receptor-like kinase 2) | High potency in kinase and cell-based assays.[4][5] | Scientific Publication |
| 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine | EGFR (Epidermal Growth Factor Receptor) | IC50 of 0.08 nM.[6] | Scientific Publication |
Key Experimental Protocols
To facilitate the evaluation of novel "this compound" derivatives, this section details standardized protocols for relevant biological assays.
Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for determining the inhibitory activity of compounds against a target kinase.
Materials:
-
Target Kinase (e.g., CK2, VRK1)
-
Kinase Substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of the assay plate, add the kinase, substrate, and buffer.
-
Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.[7][8][9]
GABA Receptor Binding Assay
This protocol outlines a method for assessing the binding affinity of compounds to GABAA receptors.[10][11][12][13]
Materials:
-
Rat brain membranes (or cell lines expressing specific GABAA receptor subtypes)
-
[3H]Muscimol (radioligand)
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test Compounds (dissolved in a suitable solvent)
-
Non-specific binding control (e.g., unlabeled GABA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In test tubes, combine the brain membranes, [3H]muscimol, and either the test compound at various concentrations or the buffer (for total binding). For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate the tubes at 4°C for a specified time (e.g., 30 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki or IC50 values for the test compounds by analyzing the competition binding data.
Signaling Pathways and Experimental Workflows
To visualize the molecular context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Kinase Inhibition Signaling Pathway.
Caption: Kinase Inhibition Assay Workflow.
Caption: GABA-A Receptor Allosteric Modulation.
This guide serves as a foundational resource for researchers exploring the therapeutic potential of "this compound" derivatives. By providing a comparative overview of the existing patent landscape, detailed experimental protocols, and clear visualizations of relevant biological pathways, it aims to accelerate the discovery and development of novel drug candidates within this promising chemical class.
References
- 1. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fi… [ouci.dntb.gov.ua]
- 6. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sophion.com [sophion.com]
- 13. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]
Safety Operating Guide
Proper Disposal of Methyl 5-amino-6-methoxynicotinate: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling Methyl 5-amino-6-methoxynicotinate must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
This compound is a chemical compound that requires careful handling and disposal as a hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Therefore, it is imperative that all laboratory personnel are trained in these procedures.
Safety and Disposal Parameters
The following table summarizes key safety and disposal information for this compound.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |
| Spill Response | For small spills, dampen the solid material with 60-70% ethanol and transfer to a suitable container for disposal.[1] Use absorbent paper dampened with ethanol to clean the area, followed by a soap and water wash.[1] For large spills, evacuate the area and consult with your institution's environmental health and safety (EHS) office. |
| Waste Classification | Hazardous Waste |
| Disposal Method | Contact a licensed professional waste disposal service.[2] Do not dispose of in regular trash or down the drain.[3] |
| Container Requirements | Use the original container or a compatible, leak-proof container with a secure lid.[2][4][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final removal from the laboratory.
1. Waste Identification and Segregation:
-
Treat all unwanted this compound, including residues and contaminated materials (e.g., gloves, wipes), as hazardous waste.[6]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your institution's EHS office.[7] Incompatible materials can react violently or produce toxic gases.[8]
2. Container Selection and Labeling:
-
Select a waste container that is in good condition, free of leaks, and compatible with the chemical.[5] The original product container is often a suitable choice.[7]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]
-
The date when the first of the waste was added to the container (start date).[3]
-
The name and contact information of the principal investigator or responsible person.[3]
-
The laboratory location (building and room number).[3]
-
3. In-Lab Waste Accumulation:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8][9] This area should be at or near the point of waste generation and under the control of laboratory personnel.[9]
-
Keep the waste container securely closed at all times, except when adding waste.[5][6]
-
Ensure the SAA is inspected regularly for any signs of leaks or container degradation.[8]
4. Arranging for Disposal:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS office or a contracted licensed professional waste disposal service.[2]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.[6]
5. Empty Container Disposal:
-
A container that held this compound must be triple-rinsed with a suitable solvent (such as ethanol) before it can be considered non-hazardous and disposed of in the regular trash.[5][6]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5][6]
-
After triple-rinsing, deface or remove the original label before disposing of the container.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Methyl 5-amino-6-methoxynicotinate
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 5-amino-6-methoxynicotinate was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, such as pyridines and aminopyridines. It is imperative to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties. Always consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a derivative of aminopyridine, it should be treated as potentially toxic and irritating. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a significant risk.[1][2][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles should meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] A face shield should be worn over goggles when there is a risk of splashing. |
| Skin | Chemical-Resistant Lab Coat & Gloves | Wear a fully buttoned lab coat. Use nitrile or neoprene gloves, as latex gloves may not provide adequate protection.[1] Inspect gloves for any signs of degradation or puncture before use. |
| Respiratory | NIOSH/MSHA Approved Respirator | To be used in case of insufficient ventilation or when exposure limits may be exceeded.[2][4] Adherence to your institution's respiratory protection program is mandatory. |
| Feet | Closed-Toed Shoes | Shoes should fully cover the feet. |
Safe Handling Procedures
Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.
Operational Plan:
-
Preparation:
-
Ensure a certified chemical fume hood is operational before starting any work.[1][2]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
Clearly label all containers with the chemical name and associated hazards.[1]
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and transferring, within a chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Keep containers tightly closed when not in use.[1]
-
Avoid the generation of dust.[2]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
-
-
Storage:
Emergency and Disposal Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 2: Emergency Response Protocol
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3] For large spills, evacuate the area and contact your institution's EHS department. |
Disposal Plan:
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.
-
Collect waste in appropriately labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge to sewer systems.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. abdurrahmanince.net [abdurrahmanince.net]
- 5. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
